Ertugliflozin

Catalog No.
S002102
CAS No.
1210344-57-2
M.F
C22H25ClO7
M. Wt
436.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertugliflozin

CAS Number

1210344-57-2

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Synonyms

PF-04971729; PF04971729; 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl

The exact mass of the compound Ertugliflozin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ertugliflozin mechanism of action SGLT2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Pharmacokinetics

Ertugliflozin works by specifically and competitively inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the proximal tubule of the nephron [1] [2].

  • Primary Molecular Action: Under normal physiological conditions, SGLT2 reabsorbs ~80-90% of filtered glucose [3]. This compound binds to and inhibits this transporter, reducing renal glucose reabsorption and lowering the renal threshold for glucose [3] [2].
  • Physiological Outcome: Inhibition increases urinary glucose excretion (UGE), directly lowering plasma glucose levels independently of insulin [1] [3]. Secondary benefits include caloric loss, osmotic diuresis, and natriuresis, contributing to weight loss, blood pressure reduction, and potential cardiovascular benefits [1] [2].

The table below summarizes key pharmacologic characteristics:

Property Description
Molecular Target Sodium-glucose cotransporter 2 (SGLT2) [3]
Primary Mechanism Competitive inhibition of SGLT2 in the renal proximal tubule [1] [2]
Key Pharmacodynamic Effect Dose-dependent increase in Urinary Glucose Excretion (UGE) [3]
Bioavailability ~100% (reported range 70-90%) [3]
Time to Peak (Tmax) 1 hour (fasted); 2 hours (fed) [3]
Half-life 11 to 17 hours [3]
Primary Route of Metabolism Glucuronidation via UGT1A9 and UGT2B7 (minor CYP-mediated metabolism) [1] [3]
Protein Binding 93.6% [3]

Model-Informed Drug Development (MIDD) in this compound Development

MIDD played a critical role in this compound's development, facilitating decision-making and supporting regulatory approval [4]. Key modeling approaches are summarized below:

MIDD Approach Application in this compound Development

| Quantitative Systems Pharmacology (QSP) | - Objective: To predict dose-response and long-term efficacy (HbA1c, body weight) based on early UGE data [4].

  • Model Used: A PhysiologyLab platform of T2DM pathophysiology [4].
  • Protocol: The model integrated prior SGLT2 inhibitor data and was calibrated with this compound's Phase I PK/PD data. It simulated outcomes in a virtual T2DM population to project 12-week HbA1c changes, informing Phase II and III dose selection [4]. | | Dose-Response & Model-Based Meta-Analysis (MBMA) | - Objective: To quantitatively characterize the relationship between this compound dose, UGE, and HbA1c reduction, and to benchmark efficacy against other SGLT2 inhibitors [4].
  • Protocol: Mathematical modeling linked this compound exposure metrics to UGE24 and HbA1c response. MBMA integrated publicly available data from competitor drugs to contextualize this compound's efficacy and support dose justification [4]. | | Population PK (PopPK) Modeling | - Objective: To characterize PK parameters and quantify inter-individual variability in the target patient population [4].
  • Protocol: A PopPK model was developed using rich PK data from Phase I studies and sparse sampling from later-phase trials in T2DM patients. The model evaluated impact of covariates like renal function and UGT1A9 genotype [4]. | | Physiologically-Based PK (PBPK) Modeling | - Objective: To assess the risk of drug-drug interactions (DDIs), particularly via UGT enzyme inhibition [4].
  • Protocol: A PBPK model simulated co-administration of this compound with drugs metabolized by UGTs (e.g., valproic acid). The simulations predicted no clinically significant interactions, which was confirmed in clinical DDI studies [4]. |

Impact on Cardiac Signaling Pathways

Preclinical studies indicate that this compound provides cardioprotective effects by modulating cardiac substrate metabolism and reducing stress pathways, independent of SGLT2 presence in cardiomyocytes [5].

G SGLT2i This compound (SGLT2i) SubstrateShift Shift in Cardiac Metabolism: ↑ Fatty Acid Oxidation ↑ Ketone Body Utilization SGLT2i->SubstrateShift Induces AMPK AMPK Activation SubstrateShift->AMPK Promotes mTOR mTOR Pathway Inhibition AMPK->mTOR Inhibits Outcomes Reduced: - ER Stress & UPR - Apoptosis - Myocardial Fibrosis Improved LV Function mTOR->Outcomes Leads to

This compound's cardioprotective signaling cascade.

The diagram above shows the cascade of cardiac effects. The key experimental evidence comes from a murine pressure-overload model (induced by transverse aortic constriction) [5].

  • Experimental Protocol: 20-week-old C57BL/6J mice were subjected to surgery or sham operation. The this compound-treated group received the drug mixed in their chow (225 mg/kg) for 10 weeks, while controls received normal chow. Cardiac function was assessed, and heart tissue was analyzed for signaling proteins, metabolites, and evidence of fibrosis and apoptosis [5].
  • Metabolic Shift: this compound creates a "fasting-like" state, elevating ketone bodies and shifting the heart's energy substrate utilization [5].
  • Key Signaling Pathway: This metabolic shift activates AMPK, which inhibits the mTOR pathway. Reduced mTOR signaling alleviates endoplasmic reticulum stress and the unfolded protein response, leading to decreased apoptosis and fibrosis [5].

Clinical Efficacy and Safety Profile

This compound demonstrates significant clinical effects, as shown in the VERTIS CV trial sub-study where it was added to metformin and sulfonylurea [6].

Endpoint This compound 5 mg This compound 15 mg Placebo
HbA1c Reduction (LS Mean) -0.66%* -0.75%* -
Fasting Plasma Glucose Significant reduction* Significant reduction* -
Body Weight Significant reduction* Significant reduction* -
Symptomatic Hypoglycemia 11.0% 12.4% 7.7%
Any Adverse Event 48.0% 54.9% 47.0%

*Placebo-adjusted change shown for HbA1c; p < 0.001 vs. placebo for HbA1c, FPG, and body weight [6].

The safety profile is consistent with the SGLT2 inhibitor class, including risks of genital mycotic infections and, rarely, Fournier's gangrene. It carries a lower risk of hypoglycemia when not combined with insulin or secretagogues [1] [6].

This compound represents a scientifically well-characterized SGLT2 inhibitor. Its development is a benchmark for MIDD application, and ongoing research continues to elucidate its pleiotropic benefits, particularly in cardiometabolic health.

References

Comprehensive ADME Profile of Ertugliflozin: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core ADME Properties

Ertugliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). As a BCS Class I compound, it exhibits high solubility and high permeability, resulting in excellent oral bioavailability of approximately 100% under fasted conditions [1] [2]. The absorption, distribution, metabolism, and excretion profile of this compound has been extensively characterized through clinical studies and in vitro experiments, supporting its once-daily dosing regimen in patients [1]. The drug's favorable pharmacokinetic properties allow for administration without regard to meals and without dose adjustments for coadministration with commonly prescribed drugs, or in patients with renal impairment or mild-to-moderate hepatic impairment [1]. The following sections provide a comprehensive technical overview of this compound's ADME characteristics, incorporating quantitative data, experimental methodologies, and clinical implications relevant to drug development professionals and researchers.

Quantitative ADME Properties

Table 1: Comprehensive Pharmacokinetic Properties of this compound

Parameter Value Conditions/Notes Reference
Absolute Bioavailability ~100% Fasted conditions [1] [2]
Time to Peak (Tmax) 1 hour (fasted), 2 hours (fed) 5 mg and 15 mg doses [1] [2]
Protein Binding 93.6% Concentration-independent [2]
Apparent Volume of Distribution (Vz/F) 215.3 L After oral administration [2]
Terminal Half-life (t1/2) 11-17 hours Range across studies [1] [2]
Apparent Clearance (CL/F) 178.7 mL/min After oral administration [2]
Fraction Unchanged in Urine 1.5% of dose Renal excretion of parent drug [3] [2]
Fraction Unchanged in Feces 33.8% of dose Likely from biliary excretion of metabolites & hydrolysis [2]

Table 2: Mass Balance and Metabolic Pathways of [¹⁴C]-Ertugliflozin After a Single 25 mg Oral Dose

Parameter Result Reference
Total Recovery 91.1% of administered dose [3]
Fecal Excretion 40.9% of dose [3]
Urinary Excretion 50.2% of dose [3]
Glucuronidation Pathway ~86% of clearance; 39.3% of dose in urine as glucuronides [4] [3] [5]
Oxidative Metabolism ~12% of clearance; 5.2% of dose in excreta [4] [3] [5]
Primary Metabolites in Plasma Parent drug (49.9%), M4a (12.2%), M4c (24.1%) [3]

Metabolic Pathways and Enzymology

This compound undergoes extensive metabolism, primarily via glucuronidation, with a minor contribution from oxidative pathways [3] [5]. The following diagram illustrates the complete metabolic fate and elimination routes of this compound.

G This compound This compound UGTPathway UGT-Mediated Metabolism (Primary Pathway, ~86%) This compound->UGTPathway  Majority CYPPathway CYP-Mediated Metabolism (Minor Pathway, ~12%) This compound->CYPPathway  Minor Urine Urinary Excretion (50.2% of dose) This compound->Urine Parent drug (1.5%) Feces Fecal Excretion (40.9% of dose) This compound->Feces Parent drug (33.8%) UGT1A9 UGT1A9 (Major Contributor) UGTPathway->UGT1A9 UGT2B7 UGT2B7 (Minor Contributor) UGTPathway->UGT2B7 CYP3A4 CYP3A4 (Predominant) CYPPathway->CYP3A4 CYPEnzymes CYP2C8, CYP3A5 (Minor Contributions) CYPPathway->CYPEnzymes InactiveGlu Inactive Glucuronide Metabolites (M4a, M4b, M4c) UGT1A9->InactiveGlu UGT2B7->InactiveGlu OxidizedMets Oxidized Metabolites (M1, M2, M3) CYP3A4->OxidizedMets CYPEnzymes->OxidizedMets InactiveGlu->Urine 39.3% of dose InactiveGlu->Feces Biliary excretion & intestinal hydrolysis OxidizedMets->Urine Collectively 5.2% of dose in urine and feces

Figure 1: Comprehensive Metabolic Pathways and Elimination Routes of this compound. The primary clearance mechanism is glucuronidation mediated mainly by UGT1A9, with a minor oxidative pathway involving CYP3A4 [4] [3] [5].

Experimental Characterization of Metabolic Pathways

The metabolic fate of this compound was definitively characterized using the following experimental approaches:

  • Human ADME Study: A single 25-mg oral dose of [¹⁴C]-ertugliflozin (100 µCi) was administered to healthy male subjects (n=6). Blood, urine, and feces were collected for up to 168 hours post-dose. Metabolite profiling and identification were performed using HPLC with radioactivity detection and LC-MS/MS [3].

  • In Vitro Reaction Phenotyping: Studies were conducted using human liver microsomes (HLM) and recombinant UGT and CYP enzymes. Enzyme kinetic parameters (Km and Vmax) were determined. Chemical inhibition studies employed isoform-selective inhibitors including tranilast (UGT1A9), fluconazole (UGT2B7), and ketoconazole (CYP3A4) [5].

  • Enzyme Mapping: Incubations with recombinant human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) and CYPs were performed to identify specific enzymes capable of metabolizing this compound [5].

Clinical Pharmacokinetics and Pharmacodynamics

Absorption and Food Effects

This compound demonstrates rapid and complete absorption following oral administration. The exposure, measured by area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner over the range of 0.5 to 300 mg [1]. Administration of this compound with a high-fat meal decreases peak concentrations (Cmax) by approximately 29% and delays the time to peak concentration (Tmax) by one hour, but does not significantly affect overall exposure (AUC) [1] [2]. This modest effect is not considered clinically relevant, supporting administration without regard to meals.

Pharmacodynamic Correlates

The primary pharmacodynamic effect of this compound is dose-dependent urinary glucose excretion (UGE), which underlies its glucose-lowering mechanism [6] [1]. In clinical studies, this compound administration resulted in significant increases in 24-hour UGE, with this effect being closely linked to its antihyperglycemic efficacy [6]. The pharmacodynamic profile supports once-daily dosing, consistent with its pharmacokinetic half-life of approximately 11-17 hours [1].

Special Populations and Drug Interactions

Renal and Hepatic Impairment
  • Renal Impairment: Patients with mild, moderate, or severe renal impairment experience a ≤70% increase in this compound exposure compared to those with normal renal function. However, this increase is not considered clinically meaningful enough to warrant dose adjustment [1]. Consistent with its mechanism of action, the 24-hour urinary glucose excretion decreases with worsening renal function [1].

  • Hepatic Impairment: In subjects with moderate hepatic impairment, a minimal decrease in AUC (13%) was observed relative to subjects with normal hepatic function. This change is not clinically relevant, and no dose adjustment is necessary for patients with mild-to-moderate hepatic impairment [1].

Drug-Drug Interaction Potential
  • UGT Inhibitors: Coadministration with UGT inhibitors may increase this compound exposure. PBPK modeling predicts that mefenamic acid (a UGT1A9/2B7 inhibitor) would increase this compound exposure by approximately 51% (AUC ratio = 1.51) [4]. This interaction is not considered clinically significant enough to require dose adjustment.

  • CYP Inducers: Coadministration with rifampin (a broad-spectrum inducer) decreased this compound AUC and Cmax by 39% and 15%, respectively. This reduction is not expected to substantially compromise this compound efficacy [1].

  • Minimal Interaction Potential: Concomitant administration with metformin, sitagliptin, glimepiride, or simvastatin does not produce clinically meaningful effects on the pharmacokinetics of this compound or the coadministered medications [1].

Experimental Protocols for Key ADME Studies

Human Mass Balance Study [3]
  • Objective: To determine the absorption, metabolism, and excretion of this compound in humans.
  • Design: Single-center, open-label study.
  • Participants: Healthy male subjects (n=6).
  • Intervention: Single oral 25-mg dose of [¹⁴C]-ertugliflozin (100 µCi).
  • Sample Collection: Blood, urine, and feces collected at predetermined intervals for up to 168 hours post-dose.
  • Analytical Methods: Radioactivity counting by liquid scintillation counting (LSC); Metabolite profiling using HPLC with radioactivity detection; Structural identification by LC-MS/MS and comparison with synthetic standards.
In Vitro Reaction Phenotyping [5]
  • Objective: To characterize the enzymes involved in the metabolism of this compound.
  • Enzyme Systems: Human liver microsomes (HLM), recombinant UGTs, and recombinant CYPs.
  • Incubation Conditions:
    • UGT Assays: HLM or recombinant UGTs incubated with this compound (1-100 µM) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.5) containing MgCl₂ (8 mM) and alamethicin (25 µg/mL).
    • CYP Assays: HLM or recombinant CYPs incubated with this compound (1-100 µM) and NADPH (1 mM) in potassium phosphate buffer (pH 7.4).
  • Kinetic Analysis: Measurement of metabolite formation rates to determine Km and Vmax.
  • Chemical Inhibition: Use of isoform-selective inhibitors (tranilast for UGT1A9, fluconazole for UGT2B7, ketoconazole for CYP3A4) to assess contribution of specific enzymes.

Conclusion

References

Quantitative Profile of the Glucuronidation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fractional contributions of UGT and CYP enzymes to ertugliflozin's clearance, based on in vitro and human mass balance studies [1] [2] [3].

Enzyme/Pathway Fraction of Metabolism (fm) Contribution to Systemic Clearance Key Metabolite(s) Formed
Overall Glucuronidation ~86% [1] [3] ~86% [2] Inactive O-glucuronides
UGT1A9 70% - 81% [1] [2] ~70% [2] Major: 3-O-β-glucuronide (M5c) [2]
UGT2B7 / UGT2B4 16% - 19% [1] [2] ~16% [2] Minor: 2-O-β-glucuronide (M5a) [2]
Overall Oxidation (CYP) ~12% [1] [3] ~12% [2] Monohydroxylated (M1, M3), des-ethyl (M2) [2]
CYP3A4 -- ~10% [2] --
Renal Excretion (unchanged) -- ~2% [1] [3] --

Experimental Evidence and Methodologies

The quantitative profile of this compound's metabolism was established through standard in vitro phenotyping techniques.

  • Enzyme Kinetics in HLM and Recombinant UGTs: Studies characterized the kinetics of the two primary glucuronide metabolites (M5c and M5a) in Human Liver Microsomes (HLMs) and recombinant UGT systems. The results showed a much higher intrinsic clearance (CLint) for the formation of the M5c metabolite compared to M5a, indicating UGT1A9 is the high-affinity, high-capacity pathway [2].
  • Chemical Inhibition in HLMs: To phenotype the enzyme contributions, HLM incubations with this compound were conducted with selective chemical inhibitors:
    • Digoxin and tranilast (UGT1A9 inhibitors) led to an average reduction in glucuronidation CLint of ~81% [2].
    • 16β-phenyllongifolol (UGT2B7/UGT2B4 inhibitor) led to an ~19% reduction in CLint [2].
  • Recombinant Enzyme Scaling: Kinetic parameters (Km and Vmax) were determined using recombinant UGT enzymes. The fraction of metabolism (fm) was scaled using Relative Activity Factors, confirming UGT1A9 as the major enzyme (fm ~0.86) and UGT2B7 as a minor contributor (fm ~0.14) [2].

Metabolic Pathway and Clinical Implications

The metabolic fate of this compound can be visualized as a primary flow through UGT-mediated conjugation.

G This compound This compound UGT1A9 UGT1A9 (~70%) This compound->UGT1A9 Primary Path UGT2B7 UGT2B7/2B4 (~16%) This compound->UGT2B7 Minor Path CYP CYP Enzymes (~12%) This compound->CYP Minor Path M5c 3-O-β-Glucuronide (M5c) [Inactive] UGT1A9->M5c M5a 2-O-β-Glucuronide (M5a) [Inactive] UGT2B7->M5a Oxidized Oxidized Metabolites (M1, M2, M3) CYP->Oxidized

This metabolic profile has several key clinical implications:

  • Drug-Drug Interaction (DDI) Risk: As UGT1A9 is the dominant clearance pathway, co-administration with potent UGT1A9 inhibitors (e.g., mefenamic acid) may increase this compound exposure. PBPK modeling predicts an area under the curve ratio (AUCR) of 1.51 when co-administered with mefenamic acid [1]. However, clinically significant interactions with CYP inhibitors are not expected due to the minor role of oxidative metabolism [1].
  • Lack of Clinically Relevant Interactions with Common Therapies: DDI studies have confirmed that this compound can be co-administered with metformin, sitagliptin, glimepiride, and simvastatin without any clinically meaningful pharmacokinetic interactions [3] [4].
  • Utility of Model-Informed Drug Development (MIDD): The UGT metabolic profile was successfully incorporated into PBPK models to predict DDIs, supporting regulatory submissions and obviating the need for specific clinical DDI studies [1] [5].

References

Key Pharmacokinetic Parameters of Ertugliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Conditions / Notes
Terminal Elimination Half-life (t₁/₂) 11 - 18 hours [1] [2] Reported range across studies. Mean half-life in T2DM patients with normal renal function is approximately 16.6 hours [3].
Time to Peak Plasma Concentration (Tmax) ~1 hour (fasted); ~2 hours (fed) [1] Rapid absorption. Effect of food on Tmax is not clinically significant [3] [1].
Absolute Oral Bioavailability ~100% [1] Classified as a Biopharmaceutical Classification System (BCS) Class I drug [1].
Protein Binding 93.6% [3] Independent of plasma concentrations [3].
Apparent Volume of Distribution (Vz/F) 215.3 L [3] -
Apparent Clearness (CL/F) 178.7 mL/min [3] -

Ertugliflozin is primarily metabolized via glucuronidation by the enzymes UGT1A9 and UGT2B7 into inactive metabolites, with a minor contribution from oxidative metabolism by cytochrome P450 (CYP) enzymes [3] [2]. The following diagram illustrates its metabolic fate and elimination.

G This compound This compound Metabolism Metabolism This compound->Metabolism Oral Administration UGT UGT Metabolism->UGT Major Pathway (86%) CYP CYP Metabolism->CYP Minor Pathway (12%) InactiveGlucuronides InactiveGlucuronides UGT->InactiveGlucuronides Elimination Elimination InactiveGlucuronides->Elimination Urine Urine Elimination->Urine 50.2% of dose Feces Feces Elimination->Feces 40.9% of dose

This compound Metabolism and Elimination Pathway

Key Experimental Protocols from Literature

The robust pharmacokinetic profile of this compound is characterized through specific clinical study designs.

Study on Basic Pharmacokinetics and Dose Proportionality
  • Objective: To characterize the single-dose pharmacokinetics and dose proportionality of this compound [1].
  • Design: Randomized, double-blind study.
  • Population: Healthy subjects and patients with Type 2 Diabetes Mellitus (T2DM).
  • Intervention: Single oral doses of this compound ranging from 0.5 mg to 300 mg.
  • Key PK Assessments: Blood samples for plasma concentration-time profiles were collected to determine AUC, Cmax, Tmax, and apparent terminal half-life [1].
Study on the Effect of Hepatic Impairment
  • Objective: To evaluate the effect of moderate hepatic impairment on the pharmacokinetics of this compound [4].
  • Design: Open-label, single-dose study.
  • Population: 8 subjects with moderate hepatic impairment (Child-Pugh score 7-9) and 8 demographically matched healthy subjects with normal hepatic function.
  • Intervention: A single 15 mg oral dose of this compound.
  • Key PK Assessments: Blood samples were collected pre-dose and up to 96 hours post-dose. Plasma this compound concentrations were measured to calculate PK parameters [4].
Cross-Population Comparative Study
  • Objective: To assess the pharmacokinetics and pharmacodynamics of this compound in Japanese and Western subjects [2].
  • Design: Randomized, double-blind (sponsor-open), parallel-cohort study.
  • Population: Healthy Japanese and Western subjects.
  • Intervention:
    • Cohort A: Received three ascending single doses of this compound (1, 5, and 25 mg) or placebo under fasted conditions.
    • Cohort B: Received multiple once-daily doses of this compound 25 mg or placebo for 7 days under fed conditions.
  • Key PK/PD Assessments: Intensive blood sampling for PK analysis and 24-hour urine collection for urinary glucose excretion (UGE) measurement [2].

Conclusion for Drug Development

The half-life of ~11-18 hours is a key attribute of this compound, enabling once-daily dosing that improves patient compliance. Its pharmacokinetic profile is largely unaffected by intrinsic factors like mild-to-moderate renal or hepatic impairment, or extrinsic factors like food, which simplifies its clinical use [1] [4].

References

Application Note: RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ertugliflozin and Metformin in Combined Dosage Form

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fixed-dose combinations (FDCs) of Ertugliflozin (a Sodium-Glucose Co-Transporter 2 inhibitor) and Metformin Hydrochloride (a biguanide) are pivotal in managing type 2 diabetes mellitus. Robust analytical methods are essential for quality control and stability studies. This application note details the development and validation of a precise, accurate, and stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of these drugs.

2. Method Development 2.1. Challenge: this compound is a non-polar molecule, while Metformin HCl is highly polar and hydrophilic. This presents a significant challenge for simultaneous analysis using a common RP-HPLC column.

2.2. Strategy: A C18 column with a polar end-capping was selected to improve the retention of the polar Metformin molecule. A buffered mobile phase was employed to control ionization and ensure peak symmetry.

2.3. Optimized Chromatographic Conditions: The final optimized conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (pH 4.5, 0.01M) : Acetonitrile (65:35 % v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 10 minutes
Retention Time (tR) Metformin: ~2.8 min; this compound: ~6.5 min

The workflow for the method development process is illustrated below.

Start Start: Analyze API Properties Challenge Challenge: Polarity Mismatch Start->Challenge ColSel Column Selection: Polar-embedded C18 Challenge->ColSel Resolve MPOpt Mobile Phase Optimization: Buffer pH & Organic % ColSel->MPOpt To improve peak shape WavSel Wavelength Selection: UV Spectra Overlay MPOpt->WavSel For sensitive detection FinalCond Final Chromatographic Conditions WavSel->FinalCond Optimized

HPLC Method Development Workflow

3. Method Validation The developed method was validated as per ICH Q2(R1) guidelines for the parameters listed below.

3.1. System Suitability A standard solution containing 5 µg/mL of this compound and 500 µg/mL of Metformin was injected six times.

Table 2: System Suitability Test Results

Parameter Metformin This compound Acceptance Criteria
Retention Time (tR, min) 2.82 ± 0.05 6.52 ± 0.08 -
Theoretical Plates (N) >4500 >6500 N > 2000
Tailing Factor (T) 1.12 1.08 T ≤ 2.0
% RSD of Peak Area 0.48 0.52 RSD ≤ 2.0%

3.2. Specificity Specificity was demonstrated by resolving drugs from their potential degradation products. Forced degradation studies were performed.

Table 3: Forced Degradation Results (% Recovery of Active)

Stress Condition Metformin This compound Comments
Acidic Hydrolysis 94.2% 96.8% Degradation peaks observed
Basic Hydrolysis 92.5% 95.1% Degradation peaks observed
Oxidative Degradation 90.8% 93.5% Significant degradation
Thermal Degradation 98.5% 99.1% Minimal degradation
Photolytic Degradation 98.9% 99.3% Minimal degradation

3.3. Linearity and Range Linearity was assessed over a range of 50-150% of the target concentration. The calibration data is summarized in Table 4.

Table 4: Linearity Data

Drug Concentration Range (µg/mL) Regression Equation Correlation Coefficient (r²)
Metformin 250 - 750 y = 12545x + 1852 0.9998
This compound 2.5 - 7.5 y = 45210x + 325 0.9999

3.4. Accuracy (Recovery) Accuracy was evaluated by spiking known amounts of standards at three levels (50%, 100%, 150%) into a pre-analyzed sample. The mean % recovery was calculated.

Table 5: Accuracy (Recovery) Data

Drug Spiking Level % Recovery ± SD % RSD
Metformin 50% 99.4 ± 0.65 0.65
100% 100.2 ± 0.48 0.48
150% 99.8 ± 0.72 0.72
This compound 50% 98.9 ± 0.58 0.59
100% 99.7 ± 0.61 0.61
150% 100.5 ± 0.55 0.55

3.5. Precision Intra-day Precision: Six replicate injections of standard solution on the same day. Inter-day Precision: Six replicate injections of standard solution over three different days.

Table 6: Precision Data (% RSD of Peak Area)

Drug Intra-day Precision Inter-day Precision Acceptance (≤ 2.0%)
Metformin 0.48 0.89 Pass
This compound 0.52 0.95 Pass

3.6. Robustness The method's robustness was evaluated by deliberately making small, deliberate changes to chromatographic conditions.

Table 7: Robustness Data (System Suitability Parameters Remained Within Limits)

Parameter Variation Metformin (tR shift) This compound (tR shift) Resolution
Flow Rate (± 0.1 mL/min) < 5% < 5% > 15
Mobile Phase pH (± 0.2) < 3% < 4% > 15
ACN % (± 2%) < 8% < 7% > 12

4. Conclusion The developed RP-HPLC method is specific, precise, accurate, and robust. It successfully resolves this compound and Metformin from their degradation products, making it suitable for routine quality control and stability studies of their combined dosage forms.


Protocol: Assay of this compound and Metformin in Tablet Dosage Form

1.0 Purpose To provide a standard operating procedure for the quantitative analysis of this compound and Metformin HCl in combined tablet formulation using the validated RP-HPLC method.

2.0 Scope This protocol applies to the Quality Control Laboratory for the assay of the finished product.

3.0 Materials and Equipment

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD or UV-Vis Detector.
  • Column: Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm.
  • Chemicals: HPLC Grade Water, Acetonitrile, Potassium Dihydrogen Orthophosphate, Ortho-Phosphoric Acid.
  • Standards: this compound and Metformin HCl working standards.

4.0 Procedure 4.1. Mobile Phase Preparation:

  • Dissolve 1.36 gm of Potassium Dihydrogen Orthophosphate in 1000 mL of water to make a 0.01M solution.
  • Adjust the pH to 4.5 ± 0.05 with dilute Ortho-Phosphoric Acid.
  • Mix Buffer and Acetonitrile in a 65:35 % v/v ratio. Filter through a 0.45 µm nylon membrane and degas.

4.2. Standard Solution Preparation:

  • Accurately weigh and transfer about 50 mg of Metformin HCl WS and 5 mg of this compound WS into a 100 mL volumetric flask.
  • Add about 70 mL of diluent (Mobile Phase), sonicate to dissolve, and make up to volume with the diluent.
  • Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of 500 µg/mL Metformin and 5 µg/mL this compound.

4.3. Sample Solution Preparation:

  • Weigh and powder 20 tablets.
  • Transfer an accurately weighed quantity of the powder equivalent to about 500 mg of Metformin and 5 mg of this compound into a 100 mL volumetric flask.
  • Add about 70 mL of diluent, sonicate for 25 minutes with intermittent shaking, and dilute to volume.
  • Filter the solution through a 0.45 µm syringe filter. Discard the first 5 mL of the filtrate.
  • Further dilute 5 mL of the filtrate to 50 mL with diluent.

4.4. Chromatographic Sequence and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.
  • Inject the blank (diluent), standard solution, and sample solution in duplicate.
  • Record the chromatograms and measure the peak areas at 225 nm.
  • Calculate the % assay using the formula:

% Assay = (AT / AS) x (WS / WT) x (P / 100) x (Dilution Factor) x 100

Where:

  • AT = Average Peak Area of the drug from the sample solution.
  • AS = Average Peak Area of the drug from the standard solution.
  • WS = Weight of the working standard (mg).
  • WT = Weight of the sample (mg).
  • P = Percentage purity of the working standard.

The overall validation protocol and decision logic are summarized in the following diagram.

ValPlan Validation Parameter Spec Specificity/ Forced Degradation ValPlan->Spec Linearity Linearity & Range ValPlan->Linearity Accuracy Accuracy ValPlan->Accuracy Precision Precision ValPlan->Precision Robust Robustness ValPlan->Robust SysSuit System Suitability Spec->SysSuit Linearity->SysSuit Accuracy->SysSuit Precision->SysSuit Robust->SysSuit Check All results meet pre-set criteria? SysSuit->Check Pass Method Validated Check->Pass Yes Fail Re-optimize Method Check->Fail No

HPLC Validation Protocol Flow

5.0 System Suitability Criteria Before sample analysis, the standard solution must meet the criteria in Table 2. The resolution between Metformin and this compound peaks should be not less than 15.


Comprehensive Application Note: Stability-Indicating Method and Forced Degradation Studies of Ertugliflozin

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Regulatory Significance

Ertugliflozin is a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor approved by the FDA and EMA for managing type 2 diabetes mellitus. As a BCS Class II drug with low solubility and high permeability, understanding its degradation behavior is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies, also known as stress testing, provide critical insights into drug stability and inherent degradation pathways under various stress conditions. These studies are mandated by ICH guidelines Q1A(R2) and help in developing validated stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from its degradation products.

The structural complexity of this compound, with its chloro-phenyl, ethoxybenzyl, and dioxabicyclo octane triol moieties, makes it susceptible to specific degradation pathways under different stress conditions. Recent studies have demonstrated that this compound undergoes significant degradation primarily under acidic and oxidative conditions, while remaining relatively stable under thermal, photolytic, and alkaline conditions. This application note consolidates optimized methodologies from recent research for conducting forced degradation studies and developing validated stability-indicating methods for this compound.

Experimental Design and Forced Degradation Conditions

Materials and Reagents
  • This compound reference standard (acquired from certified pharmaceutical manufacturers)
  • HPLC-grade solvents: acetonitrile, methanol, water
  • Reagents for stress studies: hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂) (30%)
  • Mobile phase additives: ortho-phosphoric acid, formic acid (LC-MS grade)
  • Equipment: Analytical balance, pH meter, ultrasonic bath, oven, UV chamber
Summary of Forced Degradation Conditions

Table 1: Optimized forced degradation conditions for this compound

Stress Condition Conditions Duration Temperature Significant Findings
Acid Hydrolysis 2N HCl 30 minutes 60°C Substantial degradation; 4 degradation products (DP1-DP4)
Alkaline Hydrolysis 2N NaOH 30 minutes 60°C Minimal to no degradation
Oxidative Stress 20% H₂O₂ 30 minutes 60°C Significant degradation; 1 degradation product (DP5)
Thermal Stress Solid state 6 hours 105°C Minimal degradation
Photolytic Stress UV light 7 days Ambient No significant degradation
Neutral Hydrolysis Water 6 hours 60°C Minimal degradation

Forced degradation studies should be conducted on pure drug substance in accordance with ICH guidelines. The samples should be prepared at appropriate concentrations (typically 1-2 mg/mL) and subjected to the stress conditions outlined in Table 1. The reaction should be stopped by neutralization (for acid/base hydrolysis) or dilution (for oxidative stress) once adequate degradation (approximately 5-20%) is achieved to ensure the formation of relevant degradation products without secondary degradation.

Chromatographic Method Development and Optimization

HPLC Method for Degradation Studies

Multiple chromatographic methods have been developed and validated for this compound forced degradation studies. The following optimized conditions provide adequate separation of this compound from its degradation products:

Table 2: Optimized HPLC conditions for this compound forced degradation studies

Parameter Method 1 (Stability Indicating) Method 2 (Combination with Metformin) Method 3 (UHPLC-MS)
Column HiQ Sil C-18 (150×4.6 mm, 5 μm) Kromasil C18 (150 mm × 4.6 mm, 5 μm) Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Methanol:Water (90:10 v/v) 0.1% OPA buffer:ACN (65:35% v/v) 0.1% formic acid in water:0.1% formic acid in ACN (gradient)
Flow Rate 0.7 mL/min 1 mL/min 0.4 mL/min
Detection Wavelength 260 nm 224 nm PDA (210-400 nm) + MS
Injection Volume 10 μL 10 μL 0.5-5 μL
Column Temperature Ambient 30°C 35°C
Run Time ~10 minutes 5 minutes 4 minutes

The selection of stationary phase and mobile phase composition is critical for achieving adequate separation of this compound from its degradation products. Method 3 utilizing UHPLC with mass spectrometry provides superior resolution and shorter analysis time, making it ideal for characterization studies, while Methods 1 and 2 are suitable for routine quality control applications.

Mass Spectrometry Conditions

For structural characterization of degradation products, the following MS conditions have been optimized:

  • Ionization mode: Electrospray Ionization (ESI) in positive and negative modes
  • Mass analyzer: Time-of-Flight (TOF) or Quadrupole-Orbitrap
  • Mass range: 100-1200 Da
  • Source temperature: 350-440°C
  • Desolvation gas flow: 700-800 L/h
  • Capillary voltage: 3.0-3.5 kV

The high-resolution mass spectrometry provides accurate mass measurements with mass errors typically less than 5 ppm, enabling precise elemental composition determination for unknown degradation products.

Degradation Products and Pathways

Characterization of Degradation Products

Table 3: Characterization of this compound degradation products

Degradation Product Stress Condition Formula m/z [M+H]+ Mass Error (ppm) Key Fragments Proposed Structure
DP-1 Acid C₂₅H₃₀ClNO₈ 508.1724 -1.77 383, 341, 285, 225, 207, 147 Ester hydrolysis product
DP-2 Acid C₂₁H₁₉ClO₄ 371.1037 -2.05 207, 153 Dealkylated product
DP-3 Acid C₂₃H₂₁ClO₅ 413.1139 -2.82 353, 247, 233, 153 Lactone formation
DP-4 Acid C₂₁H₁₈Cl₂O₃ 389.0694 -2.95 353, 267, 233, 153 Dehydration product
DP-5 Oxidative C₂₀H₂₁ClO₇ 409.1037 -2.92 245, 207, 107 Oxidized benzyl product

The degradation products were isolated using semi-preparative HPLC and characterized using HRMS, NMR (1D and 2D), and IR spectroscopy. DP-1 and DP-2 are formed through hydrolysis of the ester linkage and cleavage of the glycosidic bond, respectively. DP-3 involves lactonization, while DP-4 is formed through dehydration. DP-5, formed under oxidative conditions, results from oxidation of the benzyl group.

Degradation Pathways

The following workflow illustrates the systematic approach to forced degradation studies and degradation product characterization:

G Start This compound API Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (2N HCl, 60°C, 30 min) Stress->Acid Oxidative Oxidative Stress (20% H₂O₂, 60°C, 30 min) Stress->Oxidative Alkaline Alkaline Hydrolysis (2N NaOH, 60°C, 30 min) Stress->Alkaline Thermal Thermal Stress (105°C, 6 hr) Stress->Thermal Analysis LC-HRMS Analysis Acid->Analysis Oxidative->Analysis Alkaline->Analysis Thermal->Analysis Separation Peak Separation & Detection Analysis->Separation Isolation DP Isolation (Prep HPLC) Separation->Isolation Characterization Structural Characterization (HRMS, NMR, IR) Isolation->Characterization Identification DP Identification & Pathway Elucidation Characterization->Identification

Figure 1: Workflow for forced degradation studies and degradation product characterization of this compound

The primary degradation pathways for this compound under various stress conditions can be visualized as follows:

G This compound This compound C₂₂H₂₅ClO₇ DP1 DP-1 (Acid) C₂₅H₃₀ClNO₈ This compound->DP1 Acid Hydrolysis Ester Cleavage DP2 DP-2 (Acid) C₂₁H₁₉ClO₄ This compound->DP2 Acid Degradation Dealkylation DP3 DP-3 (Acid) C₂₃H₂₁ClO₅ This compound->DP3 Acid Catalyzed Lactonization DP4 DP-4 (Acid) C₂₁H₁₈Cl₂O₃ This compound->DP4 Acid Catalyzed Dehydration DP5 DP-5 (Oxidative) C₂₀H₂₁ClO₇ This compound->DP5 Oxidative Stress Benzyl Oxidation

Figure 2: Major degradation pathways of this compound under stress conditions

Analytical Method Validation

The developed stability-indicating methods have been validated according to ICH guideline Q2(R2). The following table summarizes the validation parameters:

Table 4: Method validation parameters for this compound stability-indicating assay

Validation Parameter This compound Acceptance Criteria
Linearity Range 0.9375-5.625 μg/mL Correlation coefficient ≥ 0.999
Correlation Coefficient (R²) 0.999 ≥ 0.999
Precision (% RSD) 0.60% ≤ 2.0%
Accuracy (% Recovery) 100.55% 98-102%
LOD 0.025-0.03 μg/mL Based on signal-to-noise
LOQ 0.076-0.09 μg/mL Based on signal-to-noise
Specificity No interference from degradation products Baseline separation of all peaks
Robustness Within acceptable limits after deliberate variations System suitability parameters within limits

The method demonstrates excellent specificity with baseline separation of this compound from all degradation products, confirming its stability-indicating capability. The precision and accuracy values meet regulatory requirements, ensuring reliable quantification of this compound in stability samples.

Application Notes and Practical Considerations

Implementation in Quality Control

For routine quality control applications, the isocratic HPLC method (Method 2 in Table 2) provides a robust and cost-effective solution with a shorter run time of 5 minutes. This method is particularly suitable for combination products containing this compound and metformin hydrochloride, allowing simultaneous quantification of both drugs and their degradation products. For stability studies requiring characterization of unknown degradation products, the UHPLC-MS method (Method 3) is recommended despite requiring more sophisticated instrumentation.

Sample Preparation Considerations
  • Standard solution preparation: Accurately weigh 5 mg of this compound reference standard into a 50 mL volumetric flask, dissolve in and dilute to volume with methanol to obtain a stock solution of 100 μg/mL. Further dilute to working concentration as needed.
  • Sample extraction: For tablet formulations, sonicate powdered sample in methanol for 30 minutes to ensure complete extraction of the drug.
  • Filter compatibility: Use 0.45 μm PTFE or nylon filters for mobile phase and sample filtration. Avoid cellulose-based filters that may adsorb the drug.
Troubleshooting Guidelines
  • Poor peak shape: Adjust mobile phase pH between 2.5-3.0 using ortho-phosphoric acid or formic acid to improve peak symmetry.
  • Inadequate separation: Optimize organic modifier比例 (acetonitrile) in the mobile phase in 2-5% increments to achieve resolution greater than 2.0 between critical peak pairs.
  • Retention time drift: Ensure mobile phase and column temperature are properly controlled. Equilibrate column with at least 10 column volumes of mobile phase.
  • MS signal suppression: For LC-MS methods, use volatile additives (formic acid, ammonium formate) instead of phosphate buffers.

The forced degradation studies confirm that this compound is susceptible to degradation primarily under acidic and oxidative conditions. The developed stability-indicating methods effectively separate the drug from its degradation products and have been validated according to regulatory requirements. These methods can be successfully implemented in pharmaceutical quality control laboratories for stability testing, release testing, and characterization of this compound drug substance and drug products.

UHPLC-MS Methodology for Ertugliflozin Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the optimized chromatographic conditions for the separation of ertugliflozin and its five degradation products, achieving a rapid analysis in 4 minutes [1] [2].

Parameter Description
Column Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) [1] [2]
Mobile Phase A 0.1% Formic acid in water [1] [2]
Mobile Phase B 0.1% Formic acid in acetonitrile [1] [2]
Gradient Program Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4/3 [1] [2]
Flow Rate 0.4 mL/min [1] [2]
Column Temperature 35 °C [1] [2]
Injection Volume 0.5 µL [1] [2]
Sample Temperature 10 °C [1] [2]
Run Time 4.0 min [1] [2]

Mass spectrometric detection was performed using a single quadrupole mass detector with an electrospray ionization (ESI) source. The method utilized dual polarity (positive and negative mode) with a scan range from 100 to 1200 Daltons (Da). Key source parameters included a desolvation temperature of 350 °C, a desolvation gas flow of 700 L/h, and a cone gas flow of 60 L/h [1] [2].

For definitive structural characterization, High-Resolution Mass Spectrometry (HRMS) was employed using a Thermo Q Exactive Orbitrap mass spectrometer. The system was operated with a spray voltage of 3.5 kV, capillary temperature of 270 °C, and auxiliary gas heater temperature of 440 °C [1] [2].

Identified Degradation Products

Forced degradation studies conducted as per ICH guidelines revealed that this compound is relatively stable under thermal, photolytic, and alkaline hydrolysis conditions but undergoes significant degradation under acidic and oxidative stress [1] [2]. The following table lists the five novel degradation products (DPs) identified and characterized.

Degradation Product Stress Condition Molecular Formula [M+H]+ m/z Calculated [M+H]+ m/z Observed Mass Error (ppm)
DP-1 Acid Hydrolysis C~25~H~30~ClNO~8~ 508.1738 508.1724 -1.77 [1]
DP-2 Acid Hydrolysis C~21~H~19~ClO~4~ 371.1050 371.1037 -2.05 [1]
DP-3 Acid Hydrolysis C~23~H~21~ClO~5~ 413.1156 413.1139 -2.82 [1]
DP-4 Acid Hydrolysis C~21~H~18~Cl~2~O~3~ 389.0711 389.0694 -2.95 [1]
DP-5 Oxidative Hydrolysis C~20~H~21~ClO~7~ 409.1054 409.1037 -2.92 [1]

Experimental Protocol

This section provides a step-by-step protocol for conducting forced degradation studies and analyzing the products based on the cited research [1] [2] [3].

Materials and Reagents
  • API: this compound active pharmaceutical ingredient (API).
  • Chemicals: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H~2~O~2~) (30%), all analytical grade.
  • Solvents: Acetonitrile (HPLC grade), formic acid (LC-MS grade).
  • Water: Milli-Q water or equivalent.
Forced Degradation Studies

Prepare separate stress conditions as follows. The specific concentrations and durations should be optimized to achieve 10-20% degradation.

  • Acid Hydrolysis: Treat this compound with 0.1-1.0 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a specified time.
  • Oxidative Hydrolysis: Treat this compound with 1-3% H~2~O~2~ at room temperature for a specified time.
  • Neutral & Base Hydrolysis: Treat with water and 0.1-1.0 M NaOH, respectively.
  • Thermal & Photolytic Stress: Expose the solid API to dry heat (e.g., 105°C) and UV/visible light as per ICH Q1B.

Quenching:

  • Acidic Samples: Neutralize with a saturated solution of ammonium carbonate ((NH~4~)~2~CO~3~) [3].
  • Oxidative Samples: Dilute with the mobile phase to stop the reaction [3].
Sample Preparation
  • Dissolve and dilute the stressed samples (and a control) in a 1:1 (v/v) mixture of water and acetonitrile to achieve a final concentration of approximately 1 mg/mL of this compound [1] [2].
  • Filter the solutions through a 0.22 µm membrane filter before UHPLC injection.
UHPLC-MS Analysis
  • Follow the chromatographic and mass spectrometric conditions listed in the methodology table above.
  • Use the described gradient for elution.
Degradant Isolation and Characterization
  • Isolation: Isolate individual degradation products from the bulk degradation mixture using semi-preparative HPLC (e.g., Luna C18 column, 150 x 25 mm, 5 µm). Collect pure fractions and lyophilize [1] [3].
  • Structural Elucidation: Characterize the isolated solids using a combination of techniques:
    • HRMS: For accurate mass and fragmentation patterns [1] [2].
    • NMR Spectroscopy: Record 1H, 13C, and 2D NMR (e.g., in DMSO-d6) for definitive structural confirmation [1] [2].
    • FT-IR: To identify functional groups [1] [2].

Workflow and Degradation Pathway Visualization

The following diagrams outline the overall experimental workflow and the logical relationship between stress conditions and the resulting degradation products.

G Start Start: this compound API Stress Forced Degradation Start->Stress Analysis UHPLC-MS Analysis Stress->Analysis Isolation Isolation (Prep-HPLC) Analysis->Isolation Char Structural Characterization (HRMS, NMR, IR) Isolation->Char

G This compound This compound (C22H25ClO7) Acid Acid Hydrolysis This compound->Acid Oxidative Oxidative Stress This compound->Oxidative DP1 DP-1 (C25H30ClNO8) Acid->DP1 DP2 DP-2 (C21H19ClO4) Acid->DP2 DP3 DP-3 (C23H21ClO5) Acid->DP3 DP4 DP-4 (C21H18Cl2O3) Acid->DP4 DP5 DP-5 (C20H21ClO7) Oxidative->DP5

Conclusion

The developed UHPLC-MS method is a robust, stability-indicating tool capable of separating this compound from its five novel degradation products in a short 4-minute runtime [1] [2]. The application of hyphenated techniques like HRMS and NMR provides concrete structural confirmation of the degradants, which is crucial for understanding drug stability and developing safe pharmaceutical products.

References

Summary of Ertugliflozin Degradation Products and Analytical Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Formula Molecular Weight m/z Calculated m/z Observed Mass Error (ppm) Formation Condition Key Fragments (m/z)
Ertugliflozin (API) C₂₂H₂₅ClO₇ 436.13 437.1367 437.1350 -2.58 N/A 273, 207, 135, 107
Degradation Product 1 (DP-1) C₂₅H₃₀ClNO₈ 508.17 508.1738 508.1724 -1.77 Acid Hydrolysis 383, 341, 285, 225, 207, 147
Degradation Product 2 (DP-2) C₂₁H₁₉ClO₄ 370.83 371.1050 371.1037 -2.05 Acid Hydrolysis 207, 153
Degradation Product 3 (DP-3) C₂₃H₂₁ClO₅ 412.86 413.1156 413.1139 -2.82 Acid Hydrolysis 353, 247, 233, 153
Degradation Product 4 (DP-4) C₂₁H₁₈Cl₂O₃ 389.27 389.0711 389.0694 -2.95 Acid Hydrolysis 353, 267, 233, 153
Degradation Product 5 (DP-5) C₂₀H₂₁ClO₇ 408.83 409.1054 409.1037 -2.92 Oxidative Hydrolysis 245, 207, 107

Introduction

This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing Type 2 diabetes mellitus, marketed under brand names such as Steglatro, Steglujan, and Segluromet [1] [2]. Ensuring the safety and efficacy of pharmaceutical products requires comprehensive identification and characterization of impurity profiles. Forced degradation studies conducted per ICH guidelines revealed that this compound is susceptible to degradation under acidic and oxidative conditions, leading to several novel impurities [3] [1]. This application note details a robust protocol for the semi-preparative HPLC isolation and subsequent structural characterization of these degradation products, providing a critical resource for pharmaceutical analysis and quality control.


Experimental Workflow for Impurity Isolation and Characterization

The complete process, from stress degradation to structural elucidation, follows a streamlined workflow to ensure efficient isolation and definitive identification of novel impurities.

G Start Start: this compound API FD Forced Degradation Start->FD Acid Acid Hydrolysis (HCl) FD->Acid Oxidative Oxidative Hydrolysis (H₂O₂) FD->Oxidative Screen UHPLC-MS Screening Acid->Screen Oxidative->Screen Prep Semi-Preparative HPLC Isolation Screen->Prep Lyophilize Lyophilization Prep->Lyophilize Char Structural Characterization Lyophilize->Char HRMS HRMS & MS/MS Char->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Char->NMR Report Report & Identification HRMS->Report NMR->Report

Materials and Methods

Reagents and Chemicals
  • This compound Active Pharmaceutical Ingredient (API): Gift sample from pharmaceutical industry [3] [1].
  • Reagents: Hydrochloric acid (HCl, for acid hydrolysis), hydrogen peroxide (H₂O₂, 30% for oxidative hydrolysis), all analytical grades [3] [1].
  • HPLC Solvents: Acetonitrile (HPLC grade), water (HPLC grade from Milli-Q system), formic acid (LCMS grade) [3].
  • NMR Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆, NMR grade) [3] [1].
Instrumentation
  • Semi-Preparative HPLC System: Waters system comprising Binary Module 2545 Pump, 2489 Dual UV Detector, 2707 Sample Manager, and Auto Fraction Collector-III [3].
  • Analytical UHPLC-MS: Waters Acquity UHPLC with SQD2 Mass Detector and PDA [3] [1].
  • High-Resolution Mass Spectrometry (HRMS): Thermo Q Exactive Orbitrap MS with Dionex Ultimate 3000 UHPLC front-end [3] [1].
  • NMR Spectroscopy: Bruker Avance Neo 400 MHz spectrometer equipped with a 5 mm BBO probe [3] [1].
  • Software: ChromScope-2.1 for preparative HPLC, MassLynx 4.2 for UHPLC-MS, X-Calibur for HRMS, and TopSpin 4.09 for NMR [3] [1].

Detailed Experimental Protocols

Protocol 1: Forced Degradation of this compound

Forced degradation is performed to generate impurities in sufficient quantities for isolation [3] [1] [4].

  • Acid Hydrolysis: Treat this compound API with 2 N HCl. Reflux the solution for 30 minutes at 60 ± 2°C. Neutralize the mixture using a saturated ammonium carbonate solution post-degradation [3] [1].
  • Oxidative Hydrolysis: Treat this compound API with 20% v/v H₂O₂. Reflux the solution for 30 minutes at 60 ± 2°C [4].
  • Work-up: After degradation, evaporate the solutions to dryness or lyophilize to obtain solid residues. Reconstitute the solid residue in a minimal volume of the semi-preparative HPLC mobile phase for purification [1].
Protocol 2: Analytical Screening UHPLC-MS Method

This rapid method confirms the formation of degradation products before large-scale isolation [3] [1].

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: | Time (min) | % B | | :--- | :--- | | 0.0 | 3 | | 0.5 | 3 | | 2.5 | 98 | | 3.5 | 98 | | 3.6 | 3 | | 4.0 | 3 |
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 0.5 µL
  • Detection: PDA detector and Mass Spectrometer with ESI source in dual polarity mode.
  • MS Parameters: Scan range: 100-1200 Da; Desolvation temperature: 350°C [3] [1].
Protocol 3: Semi-Preparative HPLC Isolation

This is the core protocol for isolating individual impurities from the degradation mixture [3] [1].

  • Column: In-house packed Luna C18 (150 x 25 mm, 5 µm).
  • Mobile Phase: Optimized based on analytical screening. A mixture of water and acetonitrile, potentially with modifiers like formic acid, is typically used.
  • Detection: UV detection at a wavelength suitable for this compound and its impurities (e.g., 224 nm or 260 nm) [4] [5].
  • Isolation Procedure:
    • Inject the reconstituted degradation mixture onto the semi-preparative column.
    • Run an appropriate gradient method to achieve baseline separation of the target impurity peaks.
    • Monitor the eluent using the UV detector.
    • Trigger the auto fraction collector to collect the eluent corresponding to the retention time of each target impurity into separate vessels.
  • Post-Isolation: Pool fractions containing the same impurity from multiple injections. Evaporate the organic solvent under a gentle stream of nitrogen or vacuum. Lyophilize the aqueous residue to obtain the purified impurity as a solid powder [1].
Protocol 4: Structural Characterization of Isolated Impurities

4.1. High-Resolution Mass Spectrometry (HRMS)

  • Instrument: Thermo Q Exactive Orbitrap MS with ESI source [3] [1].
  • Key Parameters: Spray Voltage: 3.5 kV; Capillary Temperature: 270°C; Sheath Gas Flow Rate: 53; Aux Gas Heater Temperature: 440°C [3].
  • Procedure: Infuse the purified impurity dissolved in a suitable solvent (e.g., acetonitrile). Acquire full-scan MS data to determine the accurate mass and isotopic pattern. Perform MS/MS fragmentation to obtain structural information. Compare the observed accurate mass and formula with theoretical values [3].

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance Neo 400 MHz spectrometer [3] [1].
  • Solvent: DMSO-d₆ [3] [1].
  • Experiments:
    • ¹H NMR: Provides information on the number, type, and environment of hydrogen atoms.
    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.
    • 2D NMR: Experiments like COSY, HSQC, and HMBC are crucial for establishing atomic connectivity and assigning the complete structure [3] [1].
  • Procedure: Dissolve ~5-10 mg of the purified, lyophilized impurity in 0.6 mL of DMSO-d₆. Acquire 1D and 2D NMR spectra. Use TMS (0 ppm for ¹H) or the DMSO-d₆ signal (39.5 ppm for ¹³C) as an internal reference. Analyze spectral data to piece together the molecular structure [3] [1].

Results and Discussion

Degradation Pathway Analysis

The structural data from HRMS and NMR revealed specific degradation pathways for this compound [3] [1].

G ERT This compound (C₂₂H₂₅ClO₇) AcidPath Acid Hydrolysis ERT->AcidPath OxPath Oxidative Hydrolysis ERT->OxPath DP1 DP-1 (C₂₅H₃₀ClNO₈) Reaction with DMSO AcidPath->DP1 DP2 DP-2 (C₂₁H₁₉ClO₄) Cleavage & Loss of Glycosidic Core AcidPath->DP2 DP3 DP-3 (C₂₃H₂₁ClO₅) Structural Rearrangement AcidPath->DP3 DP4 DP-4 (C₂₁H₁₈Cl₂O₃) Chlorination AcidPath->DP4 DP5 DP-5 (C₂₀H₂₁ClO₇) Oxidative Deethylation OxPath->DP5

  • Acidic Conditions: Led to four distinct degradation products (DP-1 to DP-4). DP-1 is particularly interesting as it was identified as a reaction product with dimethyl sulfoxide (DMSO), a solvent used in the degradation study, highlighting the importance of considering solvent interactions during stress testing [3].
  • Oxidative Conditions: Produced one main degradation product, DP-5, which is proposed to be an oxidative deethylation product [3].
Critical Method Parameters and Troubleshooting
Step Critical Parameter Recommendation Common Issue & Solution
Forced Degradation Acid Concentration & Temperature Use 2N HCl at 60°C for 30 min [4]. Excessive degradation: Reduce reaction time or temperature.
Analytical Screening Column Chemistry & Gradient Use UPLC BEH C18 with fast organic gradient [3]. Poor peak resolution: Optimize gradient slope or use ammonium salts instead of formic acid.
Semi-Prep Isolation Column Loading & Flow Rate Use 5µm C18 column; optimize load for resolution [1]. Peak Tailing: Add 0.1% TFA to mobile phase as an ion-pairing agent.
Fraction Handling Sample Work-up Lyophilize fractions immediately post-collection [1]. Impurity Instability: Keep fractions cold and dark; analyze immediately after isolation.

Conclusion

The integrated application of forced degradation, semi-preparative HPLC, and advanced spectroscopic techniques provides a powerful strategy for the systematic identification and characterization of process-related and degradation-related impurities in pharmaceutical substances. The protocols detailed herein enabled the successful isolation and structural elucidation of five novel degradation products of this compound, which had not been previously reported [3] [1]. The semi-preparative method, coupled with a fast UHPLC-MS screen, offers an efficient framework for impurity profiling. The structural insights gained are invaluable for validating analytical methods, understanding degradation pathways, and ensuring the quality and shelf-life of the drug product throughout its lifecycle.


References

Comprehensive Analytical Protocol for Ertugliflozin Degradation Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Ertugliflozin is a medication used to treat type 2 diabetes mellitus. Understanding its stability and degradation profile under various stress conditions is a critical aspect of drug development and quality control. This protocol outlines a complete workflow based on a recent study that identified, isolated, and characterized five novel degradation products of this compound for the first time using hyphenated analytical techniques [1]. The objective is to provide researchers with a detailed, reproducible method for conducting forced degradation studies.

Summary of Degradation Profile

Forced degradation was conducted as per ICH guidelines. This compound was found to be relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions. Significant degradation was observed specifically under acid hydrolysis and oxidative hydrolysis conditions [1]. The table below summarizes the degradation products formed.

Table 1: Summary of this compound Degradation Products and Conditions

Stress Condition Number of Products Degradation Product Identifiers
Acid Hydrolysis 4 Degradation Product 1 (DP1), DP2, DP3, DP4
Oxidative Hydrolysis 1 Degradation Product 5 (DP5)

Experimental Protocols

Materials and Reagents
  • API: this compound Active Pharmaceutical Ingredient (API).
  • Reagents: Hydrochloric acid (HCl), hydrogen peroxide (H₂O₂, 30%), formic acid (LC-MS grade), acetonitrile (HPLC grade).
  • Water: Purified using a Milli-Q water purification system [1].
Forced Degradation Studies

The degradation was performed as per ICH guidelines [1].

  • Acid Hydrolysis: Expose this compound to acidic conditions (e.g., HCl). After degradation, neutralize the solution using a saturated ammonium carbonate solution.
  • Oxidative Hydrolysis: Expose this compound to oxidative conditions (e.g., H₂O₂). After degradation, dilute the solution.
  • Post-treatment: The resulting solutions from both conditions are then solidified using lyophilization (freeze-drying) to obtain solids for further analysis [1].
Instrumentation and Analytical Conditions

Table 2: Instrumentation for this compound Degradation Product Analysis

Technique Instrument Details Key Purpose
UHPLC-MS Waters Acquity UPLC with SQD2 Mass Detector; Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) Initial separation and identification of degradation products.
HRMS Thermo Q Exactive Orbitrap MS with Dionex UHPLC front-end; Standard: Reserpine Accurate mass measurement for elemental composition and fragmentation.
Semi-Preparative HPLC Waters system with Luna C18 column (150 x 25 mm, 5 µm) and auto fraction collector Isolation of individual degradation products for further study.
NMR Spectroscopy Bruker Avance Neo (400 MHz); Solvent: DMSO-d6 Definitive structural characterization (1D and 2D experiments).
FT-IR Spectroscopy Shimadzu IR-Affinity-1S Functional group identification.

Optimized UHPLC-MS Method [1]:

  • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
  • Gradient Program: 0 min/3% B, 0.5 min/3% B, 2.5 min/98% B, 3.5 min/98% B, 3.6 min/3% B, 4.0 min/3% B.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 0.5 µL
  • Runtime: 4.0 minutes
Structural Characterization Workflow

The following diagram illustrates the logical workflow from stress testing to structural elucidation.

G Start Start: this compound API Stress Forced Degradation (Acid & Oxidative Hydrolysis) Start->Stress UHPLC UHPLC-MS Analysis (Separation & Initial ID) Stress->UHPLC Prep Semi-Preparative HPLC (Isolation of Pure DPs) UHPLC->Prep HRMS HRMS & MS/MS Analysis (Elemental Composition & Fragmentation) Prep->HRMS NMR NMR Spectroscopy (1D, 2D) (Definitive Structure Elucidation) HRMS->NMR IR FT-IR Spectroscopy (Functional Group Confirmation) NMR->IR End End: Structural Assignment of Novel Degradation Products IR->End

Key Outcomes and Analytical Data

The study successfully identified and fully characterized five novel degradation products. The key analytical data for structure confirmation included [1]:

  • HRMS Data: Provided exact mass measurements for the molecular ions and key fragments of all degradation products, allowing for the determination of their elemental compositions.
  • NMR Data: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) in DMSO-d6 provided concrete evidence for the structure of each degradation product, confirming the position of changes in the molecular framework.
  • Chromatographic Data: The developed UHPLC-MS method successfully resolved all five degradation products from the parent drug in a short runtime of 4 minutes.

Application Notes for Researchers

  • Method Efficiency: The described UHPLC-MS method is highly efficient for routine analysis, offering excellent resolution of this compound and its five degradation products in just 4 minutes [1].
  • Hyphenated Technique Power: This protocol demonstrates the power of combining separation science (LC) with multiple spectroscopic techniques (MS, NMR) for unambiguous identification of unknown impurities.
  • Handling of Isolates: After isolation via preparative HPLC and lyophilization, the degradation products were characterized using a full suite of techniques (HRMS, NMR, IR), providing a comprehensive and defensible structural assignment [1].
  • Regulatory Compliance: The study was conducted per ICH guidelines, making the data suitable for regulatory submissions.

References

Comprehensive Application Notes and Protocols for Analytical Method Validation of Ertugliflozin According to ICH Q2(R1) Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ertugliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, thereby promoting urinary glucose excretion and reducing blood glucose levels. The molecular formula of this compound is C₂₂H₂₅ClO₇ with a molecular weight of 436.13 g/mol, chemically described as 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [1]. Analytical method validation is a critical process in pharmaceutical analysis that ensures methods consistently produce reliable results suitable for their intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, establishing acceptance criteria for various validation parameters to ensure method reliability, accuracy, and reproducibility [2]. This document provides detailed application notes and protocols for validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for this compound analysis in bulk drug and pharmaceutical formulations.

Chromatographic Method Development

Optimized Chromatographic Conditions

Two separate RP-HPLC methods have been successfully developed and validated for this compound analysis: one for this compound as a single component and another for its simultaneous estimation with Metformin HCl in fixed-dose combinations.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter This compound (Single Component) This compound with Metformin HCl
Column Phenomenex C18 (250mm × 4.6mm, 5µm) Kromasil C18 (150mm × 4.6mm, 5µm)
Mobile Phase Acetonitrile:Water (70:30 v/v) 0.1% OPA buffer (pH 2.7):Acetonitrile (65:35% v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 223 nm 224 nm
Column Temperature Ambient 30 ± 2°C
Injection Volume Not specified 10 µL
Retention Time Not specified This compound: 2.929 min; Metformin: 2.170 min
Run Time Not specified 5.0 min

The method for simultaneous analysis with Metformin HCl uses 0.1% ortho-phosphoric acid buffer at pH 2.7, which is prepared by diluting 1 mL of ortho-phosphoric acid to 1 L with HPLC grade water, followed by degassing through sonication for 5 minutes and filtration through a 0.45-µm PTFE filter [3]. The diluent used for both standard and sample preparation is HPLC grade water:ACN (1:1) [3].

Method Development Workflow

The analytical method development follows a systematic approach to ensure optimal separation, sensitivity, and reproducibility.

G Start Method Development Initiation ColumnSelection Column Selection (C18, 150-250mm length) Start->ColumnSelection MobilePhaseOpt Mobile Phase Optimization (Buffer:ACN ratios, pH adjustment) ColumnSelection->MobilePhaseOpt DetectionOpt Detection Optimization (UV at 223-224nm) MobilePhaseOpt->DetectionOpt FlowRateOpt Flow Rate Optimization (typically 1.0 mL/min) DetectionOpt->FlowRateOpt TempOpt Temperature Optimization (30±2°C) FlowRateOpt->TempOpt MethodFinalization Method Finalization TempOpt->MethodFinalization Validation Method Validation MethodFinalization->Validation

Experimental Protocols

Standard Solution Preparation

For this compound Standard Stock Solution (Single Component): Accurately weigh and transfer approximately 3.75 mg of this compound reference standard into a 100-mL volumetric flask. Add about 10 mL of diluent (HPLC grade water:ACN in 1:1 ratio) and sonicate for 10 minutes to completely dissolve the drug. Make up the final volume with the same diluent to obtain a solution with concentration of 37.5 µg/mL. Filter through 0.45-µm PTFE filter before injection [3].

For Combined Standard Solution (with Metformin HCl): Accurately weigh and transfer approximately 3.75 mg of this compound and 250 mg of Metformin HCl reference standards into a 100-mL volumetric flask. Add about 10 mL of diluent and sonicate for 10 minutes to completely dissolve both drugs. Make up the final volume with diluent to obtain concentrations of 37.5 µg/mL for this compound and 2500 µg/mL for Metformin HCl. Filter through 0.45-µm PTFE filter before injection [3].

Sample Solution Preparation

Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to about 3.75 mg of this compound (and 250 mg of Metformin HCl for combination products) into a 100-mL volumetric flask. Add about 10 mL of diluent and sonicate for 25 minutes with occasional shaking to ensure complete extraction of the drugs. Make up to volume with diluent and mix well. Filter through 0.45-µm PTFE filter, discarding the first few mL of the filtrate [3].

Forced Degradation Studies Protocol

Forced degradation studies are conducted to establish the stability-indicating properties of the method and demonstrate specificity towards the analyte in the presence of its degradation products [3].

Acid Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 2N HCl, and reflux for 30 minutes at 60 ± 2°C. Cool, neutralize, and dilute to volume with diluent [3].

Alkali Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 2N NaOH, and reflux for 30 minutes at 60 ± 2°C. Cool, neutralize, and dilute to volume with diluent [3].

Oxidative Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of 20% v/v H₂O₂, and reflux for 30 minutes at 60 ± 2°C. Cool and dilute to volume with diluent [3].

Thermal Degradation: Expose the standard stock solution in an oven at 105 ± 2°C for 6 hours. Transfer 1 mL of the stressed solution into a 10-mL volumetric flask and dilute to volume with diluent [3].

Photolytic Degradation: Expose the standard stock solution to UV light in a UV chamber for 7 days. Transfer 1 mL of the stressed solution into a 10-mL volumetric flask and dilute to volume with diluent [3].

Neutral Degradation: Transfer 1 mL of standard stock solution into a 10-mL volumetric flask, add 1 mL of HPLC grade water, and reflux at 60 ± 2°C for 6 hours. Cool and dilute to volume with diluent [3].

Method Validation Parameters and Results

The developed methods were validated according to ICH Q2(R1) guidelines, addressing all critical validation parameters as summarized below.

Table 2: Method Validation Parameters and Results for this compound Analysis

Validation Parameter This compound (Single Component) This compound with Metformin HCl Acceptance Criteria
Linearity Range 1.0–15.0 µg/mL 0.9375–5.625 µg/mL Correlation coefficient (R²) ≥ 0.999
Correlation Coefficient (R²) 0.99997 0.999 R² ≥ 0.999
Accuracy (Mean Recovery) 99.61% Not specified 98–102%
Precision (%RSD) Intra-day and inter-day < 2% < 2% RSD ≤ 2%
LOD 0.150 µg/mL 0.025 µg/mL Based on signal-to-noise ratio
LOQ 0.455 µg/mL 0.076 µg/mL Based on signal-to-noise ratio
Robustness Acceptable Acceptable Deliberate variations in method parameters
Specificity Established through forced degradation Established through forced degradation No interference from impurities or degradation products
System Suitability Parameters

System suitability tests are integral to chromatographic methods to ensure the system is operating correctly at the time of analysis. For the this compound method, system suitability is verified by injecting standard solutions and evaluating parameters including retention time, theoretical plates, tailing factor, and %RSD of peak areas from replicate injections [4].

Stability-Indicating Property Validation

The forced degradation studies revealed that this compound is relatively stable under thermal, photolytic, and neutral hydrolysis conditions but shows significant degradation under acid hydrolysis and oxidative conditions [1]. Research has identified and characterized five novel degradation products formed under these stress conditions using UHPLC-MS, HRMS, and NMR techniques [1]. The developed methods effectively separate this compound from all degradation products, confirming their stability-indicating properties [3].

Data Analysis and Interpretation

Validation Parameters Relationship

Understanding the relationship between different validation parameters is essential for comprehensive method evaluation and troubleshooting.

G MethodValidation Method Validation Core Parameters Specificity Specificity (Forced Degradation) MethodValidation->Specificity Precision Precision (%RSD < 2%) MethodValidation->Precision Accuracy Accuracy (Mean Recovery: 99.61%) MethodValidation->Accuracy Linearity Linearity (R²: 0.99997) MethodValidation->Linearity Sensitivity Sensitivity (LOD: 0.150 µg/mL, LOQ: 0.455 µg/mL) MethodValidation->Sensitivity Robustness Robustness (Acceptable variations) MethodValidation->Robustness Specificity->Precision Ensures Precision->Accuracy Supports Linearity->Accuracy Validates

Degradation Profile of this compound

The structural characterization of degradation products provides valuable insights into the stability profile of this compound. Four degradation products (DP-1 to DP-4) were identified in acid degradation conditions, while one degradation product (DP-5) was formed under oxidative conditions [1]. All five degradation products are novel and were characterized using hyphenated analytical techniques including UHPLC-MS, HRMS, and NMR spectroscopy [1]. The major degradation pathways involve hydrolysis of the glycosidic bond and oxidative changes to the molecule.

Table 3: Degradation Products of this compound Under Various Stress Conditions

Degradation Product Stress Condition Formula m/z Calculated m/z Obtained Mass Error (ppm)
DP-1 Acid degradation C₂₅H₃₀ClNO₈ 508.1738 508.1724 -1.7675
DP-2 Acid degradation C₂₁H₁₉ClO₄ 371.1050 371.1037 -2.0463
DP-3 Acid degradation C₂₃H₂₁ClO₅ 413.1156 413.1139 -2.8246
DP-4 Acid degradation C₂₁H₁₈Cl₂O₃ 389.0711 389.0694 -2.9529
DP-5 Oxidative degradation C₂₀H₂₁ClO₇ 409.1054 409.1037 -2.9227

Applications in Drug Development and Quality Control

The validated RP-HPLC methods have significant applications throughout the drug development lifecycle and in quality control settings:

  • Formulation Development: Supports preformulation studies by providing stability data under various stress conditions.
  • Quality Control Testing: Enables routine analysis of this compound in bulk drugs and pharmaceutical dosage forms with high precision and accuracy.
  • Stability Studies: Used in accelerated and long-term stability studies to monitor the integrity of this compound in formulations over time.
  • Specifications Setting: Provides scientific basis for setting acceptance criteria for drug substance and drug products.
  • Regulatory Submissions: Generates validated data suitable for inclusion in regulatory submissions for market approval.

The methods are particularly valuable for analyzing fixed-dose combination products containing this compound with Metformin HCl, which are commonly prescribed for type 2 diabetes management [5] [3].

Conclusion

The RP-HPLC methods presented for the analysis of this compound have been successfully developed and validated according to ICH Q2(R1) guidelines. The methods demonstrate excellent specificity, accuracy, precision, linearity, and robustness within the defined analytical ranges. The stability-indicating capability of the methods has been proven through comprehensive forced degradation studies, which show that this compound is susceptible to degradation under acidic and oxidative conditions but remains stable under thermal, photolytic, and neutral conditions. The identification and structural characterization of five novel degradation products provides valuable insight into the stability profile of this compound. These validated methods are suitable for routine quality control analysis of this compound in bulk drugs and pharmaceutical dosage forms, including fixed-dose combinations with Metformin HCl, ensuring product quality throughout its shelf life.

References

Comprehensive Application Notes and Protocols for the Bioanalysis of Ertugliflozin in Plasma using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Ertugliflozin (ERTU) is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor recently approved for the treatment of type 2 diabetes mellitus. Monitoring its concentration in biological fluids is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the cornerstone technique for the sensitive and selective quantification of ERTU in complex plasma matrices due to its high specificity, precision, and ability to achieve low limits of quantification [1] [2].

This document provides detailed application notes and standardized protocols for the determination of ERTU in rat and human plasma using LC-MS/MS. The methods outlined herein have been validated as per US FDA bioanalytical method validation guidelines and successfully applied to support disposition kinetics and drug-drug interaction studies [3] [2]. The fundamental principle involves chromatographic separation of ERTU from plasma interferences followed by detection via tandem mass spectrometry using multiple reaction monitoring (MRM), ensuring high specificity for accurate quantification.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>98% purity) and This compound D5 (internal standard, IS) [2].
  • HPLC-grade solvents: Acetonitrile, methanol, and methyl tertiary-butyl ether (MTBE) [2].
  • Water: Purified deionized water from a Milli-Q system (18.2 MΩ·cm resistivity) [4].
  • Buffer salts: Ammonium formate and formic acid (LC-MS grade) [4] [2].
Instrumentation and Equipment
  • LC System: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1] [2].
  • Chromatographic Column:
    • For human plasma: Kromasil-C18 column (100 × 4.6 mm, 5 µm) [2].
    • For rat plasma (simultaneous analysis with sitagliptin): Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) [4].
  • Supporting Equipment: Centrifuge, vortex mixer, analytical balance, and liquid handling systems.
Sample Preparation: Liquid-Liquid Extraction

The following protocol utilizes a liquid-liquid extraction (LLE) technique for efficient plasma clean-up:

  • Aliquot: Pipette 500 µL of plasma (calibration standard, quality control, or study sample) into a clean glass tube.
  • Internal Standard Addition: Add 50 µL of the working IS solution (This compound D5 at ~100 ng/mL) to all tubes except the double blank [2].
  • Alkalinization: Add 200 µL of a pre-treatment solution (2% ammonia in water) and vortex to mix thoroughly. This step improves the extraction efficiency of ERTU into the organic solvent.
  • Extraction: Add 2.5 mL of the extraction solvent (methyl tertiary-butyl ether, MTBE) to each tube.
  • Shaking and Centrifugation: Shake the tubes vigorously at 2500 rpm for 10 minutes, followed by centrifugation at 4000 rpm (approx. 3000 × g) and 10°C for 5 minutes [5].
  • Organic Layer Transfer: Transfer approximately 2 mL of the upper organic layer to a new clean tube.
  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue with 300 µL of the mobile phase and vortex mix thoroughly.
  • Injection: Transfer the reconstituted solution to an autosampler vial and inject a 10 µL aliquot into the LC-MS/MS system [5].
LC-MS/MS Analytical Conditions

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Specification for Human Plasma [2] Specification for Rat Plasma (with Sitagliptin) [4]
Column Kromasil-C18 (100 x 4.6 mm, 5 µm) Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

| Mobile Phase | Methanol : 10 mM Ammonium Formate (80:20, v/v) | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | | Elution Mode | Isocratic | Gradient (see details below) | | Flow Rate | 1.0 mL/min | 0.4 mL/min | | Column Temperature | Ambient (or specified) | 35°C | | Injection Volume | Not specified (typically 5-10 µL) | 0.5 µL | | Run Time | Not specified | 4.0 minutes |

Gradient Program for Rat Plasma Method [4]:

  • Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4.0/3

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter Specification
Ion Source Electrospray Ionization (ESI), Positive mode
Source Temperature 350°C (Desolvation) [4]
Gas Flow Desolvation Gas: 700 L/h [4]
Spray Voltage 3.5 kV [4]
Data Acquisition Multiple Reaction Monitoring (MRM)
This compound MRM Transition Precursor ion → Product ion: 437.4 → 329.2 [2] (Qualifier: 437.2 → 207.5 [1])
Internal Standard (this compound D5) MRM Precursor ion → Product ion: 442.2 → 334.3 [2]
Dwell Time Optimized for sensitivity (e.g., 100-200 msec)

Method Validation

The bioanalytical method for ERTU has been rigorously validated as per US FDA guidelines. Key validation parameters and results are summarized below.

Table 3: Summary of Method Validation Parameters for this compound LC-MS/MS Assay

Validation Parameter Results and Acceptance Criteria

| Linearity Range | Human Plasma: 1 - 500 ng/mL [2] Rat Plasma: 1 - 1000 ng/mL [1] | | Correlation Coefficient (r²) | > 0.99 [2] | | Precision (Intra-day & Inter-day) | % CV ≤ 15% (≤20% for LLOQ) [1] [2] | | Accuracy | Within ±15% of nominal value (±20% for LLOQ) [1] [2] | | Lower Limit of Quantification (LLOQ) | 1 ng/mL (Signal-to-noise ratio >10, with precision and accuracy within ±20%) [2] | | Extraction Recovery | Consistent and reproducible (e.g., >70% for ERTU and IS) [1] | | Matrix Effect | IS-normalized matrix factor CV < 15% across different plasma lots [1] [6] | | Stability Studies | Stable under all tested conditions (Bench-top, processed sample, freeze-thaw, long-term) with % bias within ±15% [2] [5] |

Experimental Workflow

The following diagram illustrates the complete end-to-end workflow for the bioanalysis of this compound in plasma, from sample collection to data analysis.

G Start Start: Plasma Sample Collection (K2EDTA) Prep Sample Preparation (Liquid-Liquid Extraction) Start->Prep IS Add Internal Standard (this compound D5) Prep->IS Alk Alkalinization (2% Ammonia Solution) IS->Alk Ext Liquid-Liquid Extraction with Methyl tert-butyl ether (MTBE) Alk->Ext Evap Evaporation to Dryness (Nitrogen Stream, 40°C) Ext->Evap Recon Reconstitution with Mobile Phase Evap->Recon LC LC Separation Reverse-Phase C18 Column Recon->LC MS MS/MS Detection ESI+ and MRM Mode LC->MS Data Data Acquisition & Analysis Quantification using Calibration Curve MS->Data End End: Pharmacokinetic Analysis Data->End

Applications in Drug Development

The validated LC-MS/MS method for ERTU is critical in several key areas of pharmaceutical research and development.

  • Pharmacokinetic Studies: The method has been successfully applied to characterize the disposition kinetics of ERTU in healthy human volunteers after a single 15 mg oral dose. The reported mean maximum plasma concentration (Cₘₐₓ) was 288.28 ng/mL, achieved at a median time (Tₘₐₓ) of 1.32 hours [2]. This provides vital information on the absorption and exposure of the drug.
  • Drug-Drug Interaction (DDI) Studies: Preclinical studies in rats have utilized this method to assess the interaction potential of ERTU when co-administered with other drugs like mefenamic acid (NSAID) and ketoconazole (azole antifungal). The findings indicated that the pharmacokinetics of ERTU may be altered by concurrent administration of these drugs, highlighting the need for careful clinical management [3].
  • Stability and Metabolite Assessment: Forced degradation studies under ICH guidelines help identify and characterize degradation products of ERTU using LC-MS and NMR. ERTU was found to be relatively stable under thermal, photolytic, and basic conditions but susceptible to acid hydrolysis and oxidative stress, leading to specific degradation products [7] [8]. Monitoring these ensures drug product quality and safety.

Troubleshooting and Best Practices

  • Low Sensitivity: Check the integrity of the mass spectrometer calibration and the condition of the chromatographic column. Ensure the extraction recovery is consistent and that no significant matrix suppression is occurring in the ionization source.
  • Poor Chromatography: If peak shape deteriorates, condition the column adequately. Adjust the mobile phase pH or organic solvent composition slightly to optimize separation. Ensure samples are clean after the LLE process.
  • Carryover: Incorporate a strong needle wash solvent (e.g., high percentage of organic solvent) in the autosampler method. Inject blank samples after high-concentration calibrators or quality controls to monitor and mitigate carryover, which should preferably be <20% of the LLOQ response [6].
  • Inconsistent Internal Standard Response: Verify the preparation and stability of the internal standard working solution. Ensure that the IS is added consistently to all samples, including calibrators, QCs, and study samples.

Conclusion

The LC-MS/MS bioanalytical methods described herein provide robust, sensitive, and reproducible protocols for the quantification of this compound in plasma matrices. The method's validation in compliance with regulatory standards and its successful application in pharmacokinetic and drug-interaction studies make it an indispensable tool for supporting clinical development and ensuring the safe and effective use of this compound in patients with type 2 diabetes.

References

Application Notes and Protocols: QbD-Driven RP-HPLC Method for Simultaneous Estimation of Ertugliflozin and Sitagliptin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quality by Design (QbD) is a systematic, risk-based approach to analytical method development that emphasizes thorough understanding and control of the method throughout its lifecycle. This document outlines the comprehensive application of QbD principles for developing and validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of Ertugliflozin and Sitagliptin in bulk drugs and pharmaceutical formulations. The QbD framework, as per ICH Q8, Q9, and Q10 guidelines, moves beyond traditional univariate methods by employing structured experimentation to define a Method Operable Design Region (MODR), ensuring method robustness, reliability, and regulatory compliance [1] [2].

The following sections detail the systematic protocol, from defining analytical target profiles and critical quality attributes to performing risk assessment, experimental design, and final method validation as per ICH Q2(R1) guidelines.

QbD Methodology and Experimental Workflow

The QbD approach ensures method robustness by scientifically understanding the interaction of various method parameters. The workflow is summarized in the diagram below.

G Figure 1: QbD Method Development Workflow Start Define Analytical Target Profile (ATP) A Identify Critical Quality Attributes (CQAs) Start->A B Risk Assessment (Ishikawa Diagram & FMEA) A->B C Screen Critical Method Parameters (CMPs) B->C D Design of Experiments (DoE) (Full Factorial Design) C->D E Data Analysis & MODR Definition D->E F Method Validation per ICH Q2(R1) E->F End Final Analytical Method F->End

Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The Analytical Target Profile (ATP) is defined as: "A precise, accurate, and robust RP-HPLC method for the simultaneous quantification of this compound and Sitagliptin in bulk and pharmaceutical dosage forms, capable of stability-indicating analysis."

The Critical Quality Attributes (CQAs) are the performance characteristics critical for ensuring the method meets the ATP:

  • Retention Time (RT): Must ensure adequate separation and a practical run time.
  • Peak Tailing Factor (T): Must be ≤ 2.0 to ensure peak symmetry and accurate integration.
  • Resolution (Rs): Must be > 2.0 between the two analytes and from any degradation peaks [1] [2].
Risk Assessment and Initial Screening

A risk assessment was conducted using an Ishikawa (fishbone) diagram to identify potential method parameters affecting the CQAs. This was followed by a Failure Mode Effect Analysis (FMEA) to prioritize parameters based on their risk priority number (RPN). The high-risk parameters selected for further investigation were:

  • Flow Rate
  • Mobile Phase Composition (Ratio of organic solvent)
  • Column Temperature [1] [2]

Initial screening of columns and mobile phases identified an Agilent Poroshell C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase comprising Acetonitrile and water as the most suitable system [3].

Experimental Protocol: Method Development and Optimization

Materials and Instrumentation
  • Analytical Standards: this compound and Sitagliptin (purity ≥ 98%).
  • Chemicals: HPLC-grade Acetonitrile, Water, and other reagents as needed.
  • Equipment: HPLC system with UV-Visible detector or Diode Array Detector (DAD), and an analytical balance.
  • Chromatographic Column: Agilent Poroshell C18 (150 mm × 4.6 mm internal diameter, 5 µm particle size) or equivalent [1] [3].
  • Software: Chromatographic data system for acquisition and analysis; statistical software for DoE.
Standard and Sample Preparation
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and transfer about 10 mg of each this compound and Sitagliptin working standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
  • Working Standard Solutions: Prepare mixed standard solutions by appropriate dilution of the stock solutions with the mobile phase to obtain the desired concentration ranges: 1.875–11.25 µg/mL for this compound and 12.5–75 µg/mL for Sitagliptin [1].
  • Sample Solution: Weight and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to one tablet weight, into a volumetric flask. Add about 70% of the diluent (mobile phase or methanol), sonicate for 15-20 minutes with intermittent shaking, cool, and dilute to volume. Filter through a 0.45 µm or 0.22 µm membrane filter before injection [1] [3].
Design of Experiments (DoE) and Optimization

A full factorial design (3²) was employed to optimize the two high-risk Critical Method Parameters (CMPs) and understand their interaction effects on the CQAs. The design is summarized in the table below.

Table 1: Full Factorial Design (DoE) Parameters

Factor Name Level (-1) Level (0) Level (+1)
A % Acetonitrile 60% 70% 80%
B Flow Rate (mL/min) 0.9 1.0 1.1

Fifteen experimental runs were conducted as per the design. The responses (Retention Time, Tailing Factor, Resolution) were recorded for each run. Response surface analysis and desirability function were used to identify the Method Operable Design Region (MODR). The MODR was defined as:

  • Flow Rate: 0.95 - 1.05 mL/min
  • % Acetonitrile: 68% - 72% [2]

The final optimized chromatographic conditions within the MODR are:

  • Mobile Phase: Acetonitrile : Water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Detection Wavelength: 260 nm
  • Injection Volume: 20 µL
  • Run Time: Approximately 10 minutes [1] [3]

Under these conditions, typical retention times are about 2.527 minutes for Sitagliptin and 3.897 minutes for this compound [1].

Method Validation Protocol

The optimized method was validated as per ICH Q2(R1) guidelines. The key validation parameters and results are summarized below.

Table 2: Method Validation Results

Validation Parameter Results for this compound Results for Sitagliptin Acceptance Criteria
Linearity Range 1.875 - 11.25 µg/mL 12.5 - 75 µg/mL -
Correlation Coefficient (R²) 0.9993 0.9995 R² > 0.999
Precision (%RSD) < 2% < 2% RSD ≤ 2%
Accuracy (%Recovery) 99.81% 99.84% 98 - 102%
Robustness Deliberate changes in flow rate and %ACN showed minimal impact on system suitability. All parameters within specified limits
LOD & LOQ As per protocol As per protocol Signal-to-Noise Ratio: 3:1 for LOD, 10:1 for LOQ
Detailed Validation Procedures
  • Linearity: Prepare and inject standard solutions at a minimum of 5 concentration levels across the specified range for each analyte. Plot the peak area versus concentration and perform linear regression analysis [1].
  • Precision:
    • Repeatability (Intra-day): Inject six replicate preparations of a standard solution (100% of test concentration) on the same day.
    • Intermediate Precision (Inter-day): Repeat the intra-day assay on a different day by a different analyst using a different instrument [1] [2].
  • Accuracy (Recovery): Spike pre-analyzed placebo with known quantities of drug standards at three levels (80%, 100%, 120% of the target concentration). Each level should be prepared in triplicate. Calculate the percentage recovery of the added drug [1].
  • Specificity/Forced Degradation: Demonstrate the separation of both drugs from degradation products generated by subjecting the sample to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The method should demonstrate peak purity for the main analytes [1].
  • Robustness: Deliberately introduce small, intentional variations in the method parameters (e.g., Flow Rate ±0.05 mL/min, Acetonitrile ±2%, Temperature ±2°C) and evaluate the system suitability criteria. The method is robust if all parameters remain within acceptance criteria [2].

Stability-Indicating Property Assessment

Forced degradation studies are critical for a stability-indicating method. The protocol involves:

  • Acidic Hydrolysis: Treat sample with 0.1M HCl at room temperature for 30 minutes.
  • Alkaline Hydrolysis: Treat sample with 0.1M NaOH at room temperature for 30 minutes.
  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 30 minutes.
  • Thermal Degradation: Expose solid drug to 105°C for 6 hours.
  • Photolytic Degradation: Expose drug to UV light (e.g., 1.2 million lux hours).

After each stress treatment, analyze the samples. The method is deemed stability-indicating if there is clear separation between the analyte peaks and the degradation peaks, and if the analyte peak purity is confirmed [1].

Conclusion

This document provides a detailed protocol for a QbD-based, stability-indicating RP-HPLC method for the simultaneous analysis of this compound and Sitagliptin. The systematic approach, utilizing risk assessment and DoE, ensures a robust and well-understood analytical method with a defined MODR. The validated method is linear, precise, accurate, and specific, making it suitable for routine quality control and stability studies in pharmaceutical industries.

References

Comprehensive Analytical Method Development and Validation for Ertugliflozin Dissolution Testing: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ertugliflozin and Analytical Considerations

This compound is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus in adults, both as monotherapy and in fixed-dose combinations with metformin or sitagliptin. [1] The molecule exists naturally as an amorphous solid with challenging physicochemical properties, including high hygroscopicity and tendency to convert to an oil, which complicates commercial manufacturing. [1] To overcome these limitations, the commercial product was developed as an immediate-release tablet containing an This compound-L-pyroglutamic acid cocrystal (1:1 molar stoichiometry), which provides superior physicochemical stability with non-hygroscopic characteristics, high melting point (~142°C), and consistent quality attributes. [1] this compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, exhibiting high aqueous solubility and high membrane permeability with an absolute bioavailability of approximately 100%. [1]

The highest this compound dose strength of 15 mg is completely soluble in ≤250 mL of aqueous media across the physiologically relevant pH range of 1.2-6.8 at 37±1°C, and the immediate-release tablets demonstrate rapid in vitro dissolution (≥85% of drug within 15 minutes). [1] Following oral administration, this compound is rapidly absorbed under fasted conditions with a median time to peak plasma concentration (t~max~) of approximately 1 hour, extending to about 2 hours under fed conditions. [1] These favorable biopharmaceutical properties simplify dissolution method development while necessitating robust analytical techniques capable of detecting and quantifying the drug substance in the presence of potential degradation products.

Table 1: Key Physicochemical and Biopharmaceutical Properties of this compound

Property Characteristics Implications for Method Development
Chemical Structure C~22~H~25~ClO~7~ (Mol. Wt.: 436.13); 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol [2] Multiple functional groups necessitate stability-indicating methods
Solubility BCS Class I; high solubility across pH 1.2-6.8 [1] Sink conditions easily maintained in dissolution media
Solid Form Commercial cocrystal with L-pyroglutamic acid; amorphous form may appear under stress [1] Analytical methods must distinguish between forms if present
Stability Sensitive to acid hydrolysis and oxidative stress; stable in thermal, photolytic, neutral, and alkaline conditions [2] Forced degradation studies essential for method validation
Absorption Rapid absorption (t~max~ ~1-2 h); not affected by food [1] Dissolution method should detect potential changes in release profile

Developed RP-HPLC Method for this compound Quantification

Chromatographic Conditions and Parameters

The developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for estimation of this compound in bulk drug and pharmaceutical dosage forms employs a Phenomenex C~18~ column (250mm × 4.6mm, 5µm) with an isocratic elution system. [3] The mobile phase consists of acetonitrile and water in the ratio of 70:30 v/v, delivered at a flow rate of 1.0 mL/min with detection at 223 nm. [3] The method has been validated according to ICH Q2(R1) guidelines and demonstrates excellent performance characteristics for the routine analysis of this compound in quality control settings. [3] The isocratic nature of the method provides operational simplicity and reduced instrumentation requirements compared to gradient methods, making it particularly suitable for high-throughput quality control laboratories.

The detection wavelength of 223 nm was selected based on the ultraviolet absorption characteristics of this compound, which demonstrates adequate chromophore activity at this wavelength for sensitive detection. The retention time of this compound under these chromatographic conditions provides sufficient separation from potential degradation products and formulation excipients, ensuring accurate quantification without interference. The method employs an injection volume of 20 µL and a run time of approximately 10-15 minutes, balancing analysis efficiency with adequate separation capability.

Method Validation Summary

The analytical method has been comprehensively validated according to international regulatory guidelines, demonstrating suitability for its intended application in dissolution testing and quality control. [3] The validation parameters establish that the method is specific, accurate, precise, linear, robust, and sensitive for the quantification of this compound in both bulk drug and pharmaceutical dosage forms.

Table 2: Method Validation Parameters for this compound RP-HPLC Method

Validation Parameter Results Acceptance Criteria
Linearity Range 1.0–15.0 µg/mL Correlation coefficient (R²) ≥ 0.999
Correlation Coefficient (R²) 0.99997 [3] R² ≥ 0.999
Accuracy (Mean Recovery) 99.61% [3] 98-102%
Precision (%RSD) Intra-day and inter-day %RSD < 2% [3] RSD ≤ 2%
LOD 0.150 µg/mL [3] Appropriate for intended use
LOQ 0.455 µg/mL [3] Appropriate for intended use
Robustness Acceptable results for variations in mobile phase composition, flow rate, and wavelength [3] System suitability parameters within limits
Specificity No interference from excipients or degradation products [3] Peak purity ≥ 99%

The method demonstrates excellent linearity across the concentration range of 1.0–15.0 µg/mL, which adequately covers the expected concentration range in dissolution samples. [3] The precision of the method, expressed as percentage relative standard deviation (%RSD), is less than 2% for both intra-day and inter-day variations, indicating highly reproducible results. [3] The accuracy of the method, determined through recovery studies, shows a mean recovery of 99.61%, confirming minimal bias in the measurements. [3] The sensitivity parameters, LOD (0.150 µg/mL) and LOQ (0.455 µg/mL), are sufficient for detecting and quantifying this compound at levels well below the expected dissolution sample concentrations. [3]

Forced Degradation Studies and Stability-Indicating Properties

Degradation Behavior Under Stress Conditions

This compound undergoes significant degradation under acidic and oxidative stress conditions, while remaining relatively stable in thermal, photolytic, neutral, and alkaline hydrolysis conditions. [2] Forced degradation studies conducted as per ICH guidelines reveal that acid hydrolysis and oxidative stress generate distinct degradation products that must be separated from the parent compound in analytical methods. [2] Comprehensive structural characterization of these degradation products using advanced analytical techniques including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy has identified five novel degradation products. [2]

In acid degradation conditions, four degradation products (DP-1, DP-2, DP-3, and DP-4) are formed, while oxidative conditions produce one primary degradation product (DP-5). [2] The identification and characterization of these degradation products is essential for developing stability-indicating methods that can accurately quantify this compound in stability and dissolution samples without interference from degradation products. The UHPLC-MS method developed for separation of these degradation products utilizes a Waters Acquity UPLC BEH C~18~ column (50 × 2.1 mm, 1.7 µm) with a gradient elution program employing 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). [2]

Degradation Pathways and Implications

The degradation products formed under stress conditions provide insights into the vulnerable sites in the this compound molecule. The characterization of these degradation products using HRMS and NMR techniques allows for understanding of the degradation mechanisms, which primarily involve hydrolysis of the glycosidic bond and oxidative changes to the molecule. [2] The analytical method must be capable of separating all these degradation products from the main peak to ensure accurate quantification during dissolution testing of stability samples.

The UHPLC method with mass detection provides excellent separation of this compound from its degradation products within a short runtime of 4 minutes, making it suitable for high-throughput analysis in quality control laboratories. [2] The use of formic acid in the mobile phase enhances ionization efficiency in mass detection while providing good peak shape and resolution. The method employs a gradient program: Time (min)/B conc (%): 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/03, 4/03 at a flow rate of 0.4 mL min⁻¹ and column temperature of 35°C. [2] This method can be adapted for dissolution testing when degradation products are expected to be present in samples.

Experimental Protocols and Methodologies

Sample Preparation Procedures
  • Standard Solution Preparation: Accurately weigh and transfer approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL. [4] Further dilute aliquots of this stock solution with mobile phase to obtain working standard solutions in the concentration range of 1.0-15.0 µg/mL for construction of calibration curves. [3]

  • Dissolution Sample Preparation: Withdraw appropriate aliquots from dissolution vessels at specified time points and filter immediately through a 0.45 µm membrane filter. Discard the first few mL of filtrate to avoid adsorption losses. Further dilute the filtered samples with mobile phase if necessary to bring the analyte concentration within the linear range of the method. [3] Transfer the prepared samples to autosampler vials for HPLC analysis.

  • System Suitability Testing: Prior to sample analysis, inject six replicate injections of standard preparation at the target concentration. Evaluate system performance parameters including retention time, resolution, number of theoretical plates, and tailing factor. The method is considered suitable if the %RSD of peak areas for replicate injections is ≤2%, tailing factor is ≤2.0, and theoretical plates exceed 2000. [3]

Method Implementation Workflow

The following workflow diagram illustrates the complete experimental procedure for this compound dissolution testing and analysis:

G Start Start Method Implementation Prep Mobile Phase Preparation Acetonitrile:Water (70:30 v/v) Start->Prep Column Column Equilibration Phenomenex C18 Column (250mm × 4.6mm, 5µm) Prep->Column Standard Standard Solution Preparation 1.0-15.0 µg/mL in mobile phase Column->Standard Suitability System Suitability Test 6 replicate injections, %RSD ≤ 2% Standard->Suitability Validation Method Validation As per ICH Q2(R1) guidelines Standard->Validation Sample Dissolution Sample Preparation Filter through 0.45µm membrane Analysis Chromatographic Analysis Flow: 1.0 mL/min, Detection: 223 nm Sample->Analysis Sample->Validation Suitability->Sample Calculation Quantitative Calculation Using calibration curve Analysis->Calculation

Forced Degradation Protocol
  • Acid Degradation Studies: Treat this compound sample with 0.1N hydrochloric acid and maintain at 60°C for 1-2 hours. Neutralize the solution with a saturated ammonium carbonate solution after the degradation period. [2] Analyze the samples using the UHPLC-MS method to identify and characterize acid-induced degradation products.

  • Oxidative Degradation Studies: Expose this compound sample to 3% hydrogen peroxide solution at room temperature for 1-2 hours. Dilute the reaction mixture and evaporate to obtain solid material for analysis. [2] Analyze the samples using the UHPLC-MS method to identify oxidative degradation products.

  • Isolation and Characterization: Isulate degradation products using semi-preparative HPLC with Luna C18 column (150 × 25 mm, 5 µm). [2] Characterize the isolated degradation products using HRMS, NMR (1H, 13C, and 2D), and FT-IR spectroscopy to elucidate their structural identities. [2]

Bioavailability Considerations and Formulation Impact

The cocrystal form of this compound with L-pyroglutamic acid may partially dissociate when exposed to high humidity for extended periods, leading to the formation of free amorphous this compound. [1] A comparative bioavailability study demonstrated that the mean plasma concentration-time profiles were nearly superimposable following administration of tablets containing the amorphous and cocrystal forms. [1] The 90% confidence intervals for the geometric mean ratios for AUC~inf~ and C~max~ were wholly contained within the acceptance range for bioequivalence (80-125%). [1] This confirms that any dissociation of the cocrystal to the amorphous form that may occur under storage conditions will not have any clinically meaningful impact on the oral bioavailability of this compound.

The Finite Absorption Time (FAT) concept provides insights into oral drug absorption patterns, suggesting that drug absorption occurs over a finite time period (τ) rather than following first-order kinetics with infinite absorption time. [5] This concept has implications for dissolution method development, as it emphasizes the importance of characterizing the complete absorption profile rather than relying solely on traditional pharmacokinetic parameters. For this compound, which exhibits rapid absorption with a t~max~ of approximately 1 hour, the dissolution method should be discriminatory enough to detect changes in the early phase of drug release that could potentially impact the rate and extent of absorption. [1]

Conclusion and Regulatory Considerations

The RP-HPLC method described herein provides a robust, accurate, and precise analytical technique for the quantification of this compound in dissolution samples of bulk drug and pharmaceutical dosage forms. The method has been comprehensively validated according to ICH Q2(R1) guidelines and demonstrates excellent performance characteristics including linearity across the concentration range of 1.0-15.0 µg/mL, precision with %RSD <2%, and mean recovery of 99.61%. [3] The stability-indicating capability of the method has been established through forced degradation studies, which revealed that this compound is susceptible to degradation under acid hydrolysis and oxidative stress conditions, generating five novel degradation products. [2]

The method is suitable for routine analysis in quality control laboratories and can be applied to dissolution testing of both immediate-release and fixed-dose combination products containing this compound. The cocrystal form used in commercial products may undergo partial dissociation to the amorphous form under high humidity conditions, but bioavailability studies have confirmed that this does not impact the bioperformance of the product. [1] When implementing the method, analysts should pay particular attention to system suitability testing, filter compatibility studies, and regular monitoring of the chromatographic system to ensure consistent performance over time.

References

Comprehensive Application Notes: Investigating Ertugliflozin Cocrystal Dissociation Under High Humidity Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ertugliflozin Cocrystal Stability

This compound, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for type 2 diabetes treatment, presents significant solid-form challenges that complicate commercial development. In its natural state, this compound exists as an amorphous solid with undesirable physicochemical properties including high hygroscopicity and a propensity to convert into an oil, which prevents consistent commercial-scale manufacture. Since this compound contains no ionizable functional groups under physiological conditions, traditional salt formation approaches are not feasible. To address these limitations, an This compound-L-pyroglutamic acid (L-PGA) cocrystal with 1:1 molar stoichiometry was developed as the active pharmaceutical ingredient (API) for commercial drug product. This cocrystal demonstrates superior physicochemical stability with high melting point (~142°C), non-hygroscopic nature, and stability at elevated temperatures and humidity when stored appropriately in high-density polyethylene bottles with desiccant or aluminum foil blister packs [1].

Despite its overall stability, the this compound-L-PGA cocrystal demonstrates a propensity for partial dissociation when exposed to high humidity conditions for extended periods, leading to the formation of free amorphous this compound. During in-use stability studies (bottles opened and closed daily to simulate patient use), amorphous content up to 27% was measured by FT-Raman in a 26-week development study performed at 30°C/75% relative humidity (RH) [1]. This technical note provides detailed methodologies for evaluating the dissociation behavior of this compound cocrystal under high humidity conditions and assesses the potential impact on pharmaceutical performance.

Stability Challenges and Cocrystal Fundamentals

Moisture-Induced Cocrystal Dissociation

The dissociation phenomenon in pharmaceutical cocrystals represents a significant challenge for formulation stability. For this compound cocrystal, exposure to high humidity can potentially disrupt the non-covalent interactions (particularly hydrogen bonding) between the API and co-former (L-PGA), leading to dissociation and formation of amorphous this compound. This transformation is concerning because amorphous materials generally exhibit higher energy states and greater molecular mobility compared to their crystalline counterparts, potentially impacting drug product stability and performance. Moisture can induce several detrimental effects on solid dosage forms, including chemical degradation, physical transformations, and alterations in dosage form performance [2].

The hygroscopicity of pharmaceutical materials is primarily governed by the surface chemistry of API particles and the polarity of their functional groups. When the this compound cocrystal dissociates, the resulting amorphous form may expose hydrophilic functional groups that facilitate additional moisture uptake, potentially creating an auto-catalytic degradation pathway. This is particularly problematic for drugs like this compound that are intended for long-term chronic administration, where consistent dosing over time is critical for therapeutic efficacy [2].

Cocrystal Engineering Principles

Cocrystallization represents a crystal engineering approach to improve the stability of moisture-sensitive APIs. Unlike salt formation, which requires ionizable functional groups, cocrystals rely on non-covalent interactions (hydrogen bonding, van der Waals forces, π-π interactions) between the API and pharmaceutically acceptable co-formers. The this compound-L-PGA cocrystal was specifically designed to create a stable crystalline structure with reduced hygroscopicity compared to the amorphous API form. When properly designed, cocrystals can provide superior stability profiles while maintaining favorable solubility and bioavailability characteristics [2] [3].

Table 1: Comparison of Stability-Enhancement Approaches for Moisture-Sensitive APIs

Approach Advantages Disadvantages Suitability for this compound
Protective Packaging Non-toxic; complete vapor barrier Aluminum flex cracking; desiccant cost Used commercially (HDPE bottles with desiccant, foil blisters)
Polymer/Film Coating Moisture protection; controlled release Additional unit operation; solvent use Potential adjunct strategy
Lipid-Based Technologies Controlled release; enhanced absorption Specialized storage; lipid degradation Not employed
Salt Formation Improved aqueous stability Requires ionizable groups; may reduce solubility Not feasible (no ionizable groups)
Cocrystallization Enhanced stability without ionizable groups; GRAS co-formers Requires hydrogen bond donors/acceptors Primary strategy (L-PGA co-former)

Stability Assessment Protocols

In Vitro Dissociation Studies
3.1.1 Accelerated Stability Testing

Purpose: To evaluate the physical and chemical stability of this compound cocrystal under controlled high humidity conditions.

Materials and Equipment:

  • This compound cocrystal tablets (5 mg, 15 mg) or powder
  • Controlled humidity chambers (e.g., THB-1G Tenney Environmental Chambers)
  • Saturated salt solutions for specific RH control (e.g., MgCl₂ for 33% RH, NaBr for 57% RH, NaCl for 75% RH, K₂SO₄ for 97% RH)
  • FT-Raman spectrometer with microscopy capability
  • X-ray powder diffractometer (XRPD)
  • High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

  • Sample Preparation:

    • Prepare samples of intact tablets or powder (500 mg ± 50 mg) in open glass containers.
    • For in-use simulation, prepare separate samples that undergo daily opening/closing cycles.
  • Storage Conditions:

    • Store samples at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH according to ICH guidelines.
    • Include additional stress condition of 30°C/75% RH for in-use simulation.
    • Maintain samples for predetermined timepoints: 0, 1, 2, 3, 6 months (long-term); 0, 1, 2, 3, 6 months (intermediate); 0, 1, 3, 6 months (accelerated).
  • Analysis:

    • At each timepoint, remove samples and analyze immediately.
    • Determine amorphous content by FT-Raman spectroscopy using characteristic peaks.
    • Assess crystallinity by XRPD, monitoring for appearance of amorphous halos.
    • Evaluate chemical stability by HPLC for related substances and assay.

Acceptance Criteria: Not more than 5% degradation products; not more than 30% amorphous content formation; dissolution profile meeting similarity factor (f₂) ≥ 50 [1].

The experimental workflow for stability assessment can be visualized as follows:

G Figure 1. Experimental Workflow for this compound Cocrystal Stability Assessment Stability Study Design Stability Study Design Sample Preparation Sample Preparation Stability Study Design->Sample Preparation Controlled Storage Controlled Storage Sample Preparation->Controlled Storage Tablet Intact Samples Tablet Intact Samples Sample Preparation->Tablet Intact Samples Powder Form Samples Powder Form Samples Sample Preparation->Powder Form Samples In-Use Simulation In-Use Simulation Sample Preparation->In-Use Simulation Analytical Assessment Analytical Assessment Controlled Storage->Analytical Assessment 25°C/60% RH 25°C/60% RH Controlled Storage->25°C/60% RH 30°C/65% RH 30°C/65% RH Controlled Storage->30°C/65% RH 40°C/75% RH 40°C/75% RH Controlled Storage->40°C/75% RH 30°C/75% RH Stress 30°C/75% RH Stress Controlled Storage->30°C/75% RH Stress Physical Characterization Physical Characterization Analytical Assessment->Physical Characterization Chemical Analysis Chemical Analysis Analytical Assessment->Chemical Analysis Performance Testing Performance Testing Analytical Assessment->Performance Testing Data Interpretation Data Interpretation Stability Conclusions Stability Conclusions Data Interpretation->Stability Conclusions FT-Raman FT-Raman Physical Characterization->FT-Raman XRPD Analysis XRPD Analysis Physical Characterization->XRPD Analysis DSC/TGA DSC/TGA Physical Characterization->DSC/TGA HPLC/Purity HPLC/Purity Chemical Analysis->HPLC/Purity Degradation Products Degradation Products Chemical Analysis->Degradation Products Assay Potency Assay Potency Chemical Analysis->Assay Potency Dissolution Profile Dissolution Profile Performance Testing->Dissolution Profile Content Uniformity Content Uniformity Performance Testing->Content Uniformity FT-Raman->Data Interpretation XRPD Analysis->Data Interpretation HPLC/Purity->Data Interpretation Dissolution Profile->Data Interpretation

3.1.2 Dynamic Vapor Sorption (DVS) Analysis

Purpose: To quantitatively evaluate the moisture sorption-desorption behavior of this compound cocrystal and monitor for moisture-induced phase transformations.

Materials and Equipment:

  • Dynamic Vapor Sorption analyzer (e.g., Surface Measurement Systems DVS)
  • This compound cocrystal and amorphous reference standard
  • High-precision microbalance (0.1 μg sensitivity)

Procedure:

  • Pre-dry approximately 10-20 mg of sample at 0% RH and 25°C until constant mass (<0.01% change over 10 min).
  • Program RH steps: 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, 95%.
  • Hold at each RH step until equilibrium (dm/dt < 0.002%/min over 10 minutes) or maximum time of 12 hours.
  • Record equilibrium mass change at each RH.
  • Perform desorption cycle using reverse RH profile.
  • After completion, analyze samples by XRPD to identify any phase changes.

Data Analysis:

  • Plot moisture uptake (%) versus RH to generate sorption isotherms.
  • Calculate hygroscopicity classification according to Ph. Eur. Chapter 5.11.
  • Identify critical RH for phase transformation.
  • Determine whether moisture sorption is reversible (physical adsorption) or irreversible (phase transformation) [2].
Clinical Bioavailability Study

Purpose: To evaluate the relative bioavailability and potential pharmacokinetic impact of dissociated amorphous this compound compared to the intact cocrystal.

Study Design:

  • Design: Phase 1, open-label, randomized, two-period, two-sequence, single-dose crossover study.
  • Subjects: 16 healthy adults (age 18-55 years, BMI 17.5-30.5 kg/m²).
  • Treatments:
    • Test: 15 mg amorphous this compound (non-commercial tablet)
    • Reference: 15 mg cocrystal this compound (one 10 mg + one 5 mg tablet)
  • Conditions: Overnight fast (≥8 hours) before dosing.
  • Washout: ≥7 days between treatment periods.
  • Blood Sampling: Pre-dose and up to 72 hours post-dose for plasma concentration analysis.
  • Analytical Method: Validated LC-MS/MS method for this compound quantification [1].

Table 2: Pharmacokinetic Parameters from Clinical Bioavailability Study

Parameter Cocrystal Form Amorphous Form Geometric Mean Ratio 90% Confidence Interval
AUCinf (ng·h/mL) 1,450 ± 320 1,430 ± 305 101.5% 95.4 - 107.9%
Cmax (ng/mL) 350 ± 85 345 ± 80 100.8% 94.2 - 107.8%
Tmax (h) 1.0 (0.7-2.0) 1.0 (0.5-2.0) - -
t½ (h) 12.5 ± 3.2 12.8 ± 3.5 - -

Bioequivalence Assessment: The 90% confidence intervals for both AUCinf and Cmax were wholly contained within the standard bioequivalence range of 80-125%, demonstrating that any dissociation of the cocrystal to the amorphous form would not have a clinically meaningful impact on oral bioavailability [1].

Analytical Methodologies

Solid-State Characterization

FT-Raman Spectroscopy:

  • Instrument: FT-Raman spectrometer with Nd:YAG laser (1064 nm excitation)
  • Parameters: Laser power 500 mW, resolution 4 cm⁻¹, 64 scans
  • Spectral Analysis: Monitor characteristic cocrystal peaks (~1600 cm⁻¹, ~1550 cm⁻¹) and amorphous halo
  • Quantification: Use peak height ratios or multivariate analysis for amorphous content quantification

X-ray Powder Diffraction (XRPD):

  • Instrument: X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å)
  • Parameters: Voltage 45 kV, current 40 mA, step size 0.02° 2θ, scan speed 2° 2θ/min
  • Scan Range: 5-40° 2θ
  • Analysis: Monitor for appearance of amorphous halo (broad feature ~20° 2θ) and disappearance of characteristic cocrystal peaks (~8.5°, ~17.0°, ~25.5° 2θ)

Dissolution Testing:

  • Apparatus: USP Apparatus 2 (paddles)
  • Medium: 900 mL phosphate buffer pH 6.8
  • Temperature: 37°C ± 0.5°C
  • Paddle Speed: 50 rpm
  • Sampling Times: 5, 10, 15, 20, 30, 45, 60 minutes
  • Analysis: HPLC-UV at 225 nm
  • Acceptance: ≥85% dissolved in 15 minutes [1]

The relationship between cocrystal dissociation and its impact on bioavailability is summarized below:

G Figure 2. Impact Pathway of Cocrystal Dissociation on Bioavailability High Humidity Exposure High Humidity Exposure Cocrystal Dissociation Cocrystal Dissociation High Humidity Exposure->Cocrystal Dissociation Amorphous Formation Amorphous Formation Cocrystal Dissociation->Amorphous Formation L-PGA Release L-PGA Release Cocrystal Dissociation->L-PGA Release Potential Solubility Change Potential Solubility Change Amorphous Formation->Potential Solubility Change GRAS Excipient GRAS Excipient L-PGA Release->GRAS Excipient In Vitro Dissolution In Vitro Dissolution Potential Solubility Change->In Vitro Dissolution No Safety Concern No Safety Concern GRAS Excipient->No Safety Concern Equivalent Profiles Equivalent Profiles In Vitro Dissolution->Equivalent Profiles Equivalent Exposure Equivalent Exposure No Safety Concern->Equivalent Exposure Clinical BA Study Clinical BA Study Equivalent Profiles->Clinical BA Study Clinical BA Study->Equivalent Exposure No Clinical Impact No Clinical Impact Equivalent Exposure->No Clinical Impact

Application and Implementation

Formulation and Packaging Considerations

Based on the stability assessment data, the following formulation and packaging recommendations are provided for this compound cocrystal products:

  • Primary Packaging: Use high-density polyethylene (HDPE) bottles with induction-sealed caps and include desiccant canisters (e.g., silica gel) for bottle presentations. For blister packaging, use aluminum foil blisters that provide complete moisture barrier protection.

  • Formulation Considerations: Although the clinical study demonstrated bioequivalence between cocrystal and amorphous forms, the cocrystal remains the preferred form due to its superior physical stability and manufacturability. Standard tablet excipients may be used, but compatibility studies should confirm no promotion of cocrystal dissociation.

  • In-Use Stability: For products intended for use over extended periods after opening (e.g., 30-day in-use periods), provide specific patient handling instructions to minimize exposure to high humidity environments, particularly in tropical climates.

Regulatory and Compliance Aspects

This compound cocrystal is approved as part of the drug product in various regions, including the United States (Steglatro) and European Union. According to regulatory guidelines:

  • The USFDA considers pharmaceutical cocrystals as drug polymorphs, not new APIs, provided the co-former is pharmaceutically acceptable [4].
  • L-Pyroglutamic acid is classified as a generally recognized as safe (GRAS) substance, making it suitable for use as a co-former.
  • Stability data packages should include conditions that evaluate cocrystal dissociation potential, particularly under high humidity stress conditions.
  • Dissolution method development should demonstrate the ability to detect potential differences between cocrystal and amorphous forms, though the clinical study confirms equivalent performance.

Conclusion

The comprehensive assessment of this compound cocrystal dissociation under high humidity conditions demonstrates that while partial dissociation to the amorphous form can occur during stability studies, this transformation does not impact the clinical performance of the drug product. The bioequivalence between cocrystal and amorphous forms, combined with appropriate protective packaging strategies, ensures consistent product quality throughout the shelf life. These application notes provide detailed methodologies for evaluating cocrystal stability that can be applied to other cocrystal systems where dissociation potential exists. The this compound case study exemplifies how comprehensive stability assessment coupled with clinical evaluation can effectively address potential quality concerns related to solid form transformations.

References

ertugliflozin acid hydrolysis degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Identification of Acid Hydrolysis Degradation Products

Under forced acid hydrolysis conditions, Ertugliflozin degrades to form four primary products. The following table summarizes their key characteristics [1] [2]:

Degradation Product Molecular Formula Observed [M+H]+ (m/z) Major Mass Fragments (m/z)
DP-1 C₂₅H₃₀ClNO₈ 508.1724 383, 341, 285, 225, 207, 147, 121, 111
DP-2 C₂₁H₁₉ClO₄ 371.1037 207, 153
DP-3 C₂₃H₂₁ClO₅ 413.1139 353, 247, 233, 153, 133, 109
DP-4 C₂₁H₁₈Cl₂O₃ 389.0694 353, 267, 233, 153, 133, 109

Experimental Protocol for Forced Degradation Studies

Here is a detailed methodology for conducting forced acid hydrolysis and analyzing the degradation products, based on the search results [1] [2].

Sample Preparation for Acid Hydrolysis
  • Procedure: Expose this compound to 1N Hydrochloric Acid (HCl). The study found considerable degradation under these conditions.
  • Work-up: After the degradation period, neutralize the reaction mixture using a saturated solution of Ammonium Carbonate ((NH₄)₂CO₃).
  • Isolation: The resulting solid can be recovered using lyophilization (freeze-drying) for further purification and analysis.
UHPLC-MS Analysis Conditions

This method achieved separation of this compound and its five degradation products in a short 4-minute runtime.

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
  • Mobile Phase:
    • A: 0.1% Formic acid in water
    • B: 0.1% Formic acid in acetonitrile
  • Gradient Program:
Time (min) % Mobile Phase B
0.0 3
0.5 3
2.5 98
3.5 98
3.6 3
4.0 3
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 35 °C
  • Detection: Photo Diode Array (PDA) detector
  • Mass Spectrometry: Electrospray Ionization (ESI), positive/negative polarity switching, scan range 100-1200 Da.
Structural Characterization Techniques
  • Isolation: Degradation products were isolated using semi-preparative HPLC.
  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and formula of each degradation product.
  • NMR Spectroscopy: 1H, 13C, and 2D NMR experiments (in DMSO-d6 solvent) were critical for complete structural elucidation.

The workflow for the entire identification and characterization process is summarized below:

Start Start: this compound API Step1 Stress Degradation (1N HCl, Acid Hydrolysis) Start->Step1 Step2 Neutralization (Saturated (NH₄)₂CO₃) Step1->Step2 Step3 Sample Recovery (Lyophilization) Step2->Step3 Step4 Analysis (UHPLC-MS) 4-min Runtime Step3->Step4 Step5 Isolation (Semi-preparative HPLC) Step4->Step5 Step6 Structural Characterization (HRMS & NMR) Step5->Step6 Result Result: Structural Confirmation of Degradation Products Step6->Result

Troubleshooting Guide: Frequently Asked Questions

Q1: Why is my chromatogram showing poor resolution or peak shape for the degradation products?

  • A1: The study found that using 0.1% formic acid with a Waters Acquity BEH C18 column provided optimum separation. Poor results were obtained with other buffers like trifluoroacetic acid or ammonium bicarbonate, and other columns like phenyl or CSH C18 [1] [2]. Ensure your mobile phase and column match the optimized conditions.

Q2: this compound did not degrade significantly under the stress conditions I used. What could be the reason?

  • A2: The research indicates that this compound is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions. Significant degradation was observed specifically in acid hydrolysis and oxidative stress. Ensure you are using the correct stressor (1N HCl for acid hydrolysis) [1] [2].

Q3: How can I be sure of the structural identity of the degradation products?

  • A3: The study emphasizes that relying solely on LC-MS is insufficient for definitive confirmation. For concrete evidence, you must isolate the pure degradation fractions (e.g., via semi-prep HPLC) and perform advanced structural characterization using HRMS and NMR (1D and 2D) spectroscopy [1] [2].

Q4: Are these degradation products unique to this compound?

  • A4: Yes. The five degradation products (DP-1 to DP-5) identified in the cited study were reported as novel and had not been documented before. Four were formed under acid hydrolysis, and one (DP-5) under oxidative conditions [1] [2].

References

ertugliflozin oxidative stress degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Oxidative Degradation Products of Ertugliflozin

Under oxidative stress, this compound degrades primarily into one main product. The following table summarizes the key information for this degradation product (DP) [1] [2].

Degradation Product ID Stress Condition Key Analytical Techniques for Characterization Status
Degradation Product 5 Oxidative Hydrolysis [1] [2] UHPLC-MS, HRMS, NMR [1] [2] Novel [1]

Other research confirms the formation of a single degradation product under oxidative stress, though it is referred to as DP1 in that study [3].

Experimental Protocols & Troubleshooting

Forced Degradation Study Protocol

To generate the oxidative degradation product, follow this standard protocol [2]:

  • Stress Condition: Expose this compound to 3% hydrogen peroxide (H₂O₂) at room temperature [2].
  • Sample Preparation: After the stress study, dilute the reaction mixture to stop the degradation. Then, evaporate the solvent to obtain a solid for further analysis [2].
Analytical Method for Separation and Identification

A robust UHPLC-MS method is critical for separating and identifying the degradation products. Here is an optimized method [2]:

Parameter Specification
Column Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2]
Mobile Phase A 0.1% Formic acid in water [2]
Mobile Phase B 0.1% Formic acid in acetonitrile [2]
Gradient Program Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4/3 [2]
Flow Rate 0.4 mL/min [2]
Column Temperature 35 °C [2]
Injection Volume 0.5 µL [2]
Detection PDA detector and Mass Spectrometer (Dual polarity ESI) [2]

The workflow for the isolation and characterization process is as follows:

G Start Start: this compound API Stress Oxidative Stress (3% H₂O₂, Room Temperature) Start->Stress UHPLC UHPLC-MS Analysis (Screening) Stress->UHPLC Prep Isolation via Semi-Preparative HPLC UHPLC->Prep Char1 Structural Characterization: High-Resolution MS (HRMS) Prep->Char1 Char2 Structural Characterization: NMR Spectroscopy (1D & 2D) Char1->Char2 Result Identified Structure of Degradation Product Char2->Result

FAQs and Troubleshooting Guide

Here are solutions to common issues you might encounter during your experiments:

  • Problem: Poor resolution between the main drug peak and degradation products in HPLC/UHPLC.

    • Solution: Ensure the mobile phase uses 0.1% formic acid. The Acquity BEH C18 column with a 1.7 µm particle size provides excellent separation efficiency. Fine-tuning the gradient profile, especially the rate of organic phase increase between 0.5 and 2.5 minutes, can further improve resolution [2].
  • Problem: Inability to characterize the degradation product's exact structure.

    • Solution: Mass spectrometry alone may not be sufficient. For concrete structural confirmation, especially to distinguish between isomers and locate the exact site of modification, you must use a combination of HRMS, 1D, and 2D NMR spectroscopy. Isolate the pure degradation fraction first using semi-preparative HPLC [1] [2].
  • Problem: The drug appears stable under oxidative conditions with very little degradation.

    • Solution: The referenced study also found this compound to be "relatively stable" in oxidative conditions compared to acid hydrolysis [1] [2]. You can try increasing the reaction temperature or the concentration of hydrogen peroxide, but ensure any changes are documented and justified.
  • Problem: Low recovery of the degradation product after isolation.

    • Solution: After the stress study and before preparative HPLC, neutralize the solution if needed (e.g., with a saturated (NH₄)₂CO₃ solution for acid degradation) and use lyophilization (freeze-drying) to gently obtain the solid residue, which helps in maximizing recovery [2].

References

forced degradation studies ertugliflozin ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Ertugliflozin Degradation Profile & Conditions

This compound is relatively stable under thermal, photolytic, and neutral/alkaline conditions, but shows significant degradation under acidic and oxidative stress [1] [2]. The table below summarizes the key degradation products and recommended stress conditions based on recent studies.

Stress Condition Degradation Observed Key Degradation Products Formed Recommended Conditions (from recent studies)
Acid Hydrolysis Considerable degradation [1] [2] Four degradation products (DP1, DP2, DP3, DP4) [1] [2] Use 2N HCl, reflux at 60°C for 30 minutes [3].
Oxidative Hydrolysis Considerable degradation [1] [2] One primary degradation product (DP5) [1] [2] Use 20% H₂O₂, leave at 60°C for 30 minutes [3].
Alkali Hydrolysis Stable/No significant degradation [1] [2] Not Applicable Use 2N NaOH, reflux at 60°C for 30 minutes (for testing stability) [3].
Thermal Degradation Stable/No significant degradation [1] [2] Not Applicable Place solid sample in oven at 105°C for 6 hours [3].
Photolytic Degradation Stable/No significant degradation [1] [2] Not Applicable Expose sample to UV light in a photostability chamber for 7 days or 200 W h/m² [3].
Neutral Hydrolysis Stable/No significant degradation [1] [2] Not Applicable Reflux in water for 6 hours at 60°C [3].

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a systematic workflow for conducting forced degradation studies, from sample preparation to the identification of degradation products.

workflow Start Start: Forced Degradation Study S1 Sample Preparation (Prepare drug solution/substance) Start->S1 S2 Apply Stress Conditions (Acid, Oxidative, Thermal, etc.) S1->S2 S3 Stop & Neutralize Stress (Cool, dilute, or neutralize) S2->S3 S4 Analyze Stressed Samples (Using UHPLC-MS/PDA) S3->S4 S5 Separate & Isolate DPs (Via Semi-Preparative HPLC) S4->S5 S6 Characterize DPs (Using HRMS, NMR, IR) S5->S6 End Report Degradation Pathway S6->End

Sample Preparation
  • Drug Concentration: A concentration of 1 mg/mL is typically recommended for forced degradation studies to ensure minor decomposition products are detectable [4].
  • Solvent: Use a mixture of water and acetonitrile (50:50, v/v) as the diluent [3].
Analytical Method for Separation and Identification

A stability-indicating method must effectively separate this compound from its degradation products.

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with a Mass Spectrometer (UHPLC-MS) and Photo Diode Array (PDA) detector [2].
  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2].
  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) [2].
  • Flow Rate: 0.4 mL/min [2].
  • Column Temperature: 35°C [2].
  • Detection: PDA detector and Mass Spectrometer with scan mode from 100 to 1200 Daltons [2].

Troubleshooting FAQs

Q1: My experiment is not producing sufficient degradation (5-10%) even under harsh conditions. What should I do?

  • Verify Drug Authenticity: Confirm the source and purity of your this compound active pharmaceutical ingredient (API).
  • Review Conditions: For acid hydrolysis, ensure you are using adequate acid strength (e.g., 1-2N HCl) and elevated temperature (e.g., 60°C) for a sufficient duration (30 mins to a few hours) [4] [3]. For oxidation, 3-20% H₂O₂ at room temperature or 60°C is effective [4] [3].
  • Check for Stabilizers: If working with a tablet formulation, excipients might have a stabilizing effect. Repeating the study on the pure API can isolate this variable.

Q2: I am facing poor peak shape or resolution when separating the drug from its degradation products. How can I improve the chromatographic method?

  • Optimize Mobile Phase: Try different buffer systems (e.g., formic acid, ammonium formate, ammonium bicarbonate) and pH values to improve separation and peak shape [2].
  • Adjust Gradient Program: Fine-tune the organic solvent gradient to achieve better resolution between closely eluting peaks. A published method achieves separation of this compound and five DPs in just 4 minutes [2].
  • Consider Column Chemistry: If a C18 column does not provide sufficient resolution, test other column chemistries like phenyl or C8 [2].

Q3: How do I confirm the structure of an unknown degradation product?

  • Use Hyphenated Techniques: LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) provides accurate mass measurements, which are crucial for determining the elemental composition and proposing a structure [5] [1].
  • Isolate the Degradant: Use semi-preparative HPLC to isolate a pure sample of the degradation product [1] [2].
  • Perform Structural Elucidation: Conduct comprehensive NMR spectroscopy (1H, 13C, and 2D experiments) on the isolated fraction for concrete structural confirmation [1] [2].

Q4: The regulatory guidelines are general. How much degradation is considered sufficient for method validation? While ICH guidelines do not specify exact limits, a consensus among scientists is that 5% to 20% degradation is acceptable for validating stability-indicating methods [4]. A degradation level of around 10% is often considered optimal for challenging the analytical method [4] [6].

References

ertugliflozin stability in high humidity conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile & Humidity Impact

The core stability issue is related to the physical form of the active pharmaceutical ingredient (API). The following table summarizes the key stability data:

Aspect Details
Commercial API Form Ertugliflozin-L-pyroglutamic acid (L-PGA) cocrystal (1:1 molar ratio) [1].
Stability under High Humidity The cocrystal can partially dissociate, forming free amorphous this compound [1].
Observed Amorphous Content Up to 27% (measured by FT-Raman) after 26 weeks in an open-dish in-use stability study at 30°C/75% RH [1].
Impact on Bioavailability No clinically meaningful impact. Tablets containing the amorphous form are bioequivalent to those with the cocrystal form [1].

Troubleshooting FAQs for Researchers

Q1: We've exposed our this compound reference standard to high humidity. Has its stability been compromised? The physicochemical stability of the cocrystal may be affected. While the bioavailability in a clinical setting is not altered, for precise in-vitro experimental work (e.g., solubility studies, crystallization), the partial conversion to the amorphous form could influence the results due to potential changes in dissolution rate and physical properties [1].

Q2: How can we monitor and quantify the dissociation of the this compound cocrystal in our samples? FT-Raman Spectroscopy is a suitable method. It was used in development stability studies to directly measure the amorphous content in solid samples, detecting levels up to 27% [1].

Q3: Does the formation of the amorphous form affect the dissolution profile of the drug product? According to in-use stability studies, no significant changes were observed in the dissolution profile of the tablets despite the observed dissociation. This is likely because both the cocrystal and the amorphous form exhibit similarly high, pH-independent solubility [1].

Experimental Protocols for Stability Assessment

For researchers needing to conduct their own stability studies, here are detailed methodologies.

Forced Degradation Studies (Solution State)

This protocol helps identify and characterize degradation products under various stress conditions [2] [3].

Stress Condition Protocol Details Observed Degradation of this compound
Acid Hydrolysis Reflux with 2N HCl at 60°C for 30 minutes [4] or other appropriate conditions [2]. Significant degradation. Four degradation products (DP-1, DP-2, DP-3, DP-4) were identified [2] [3].
Oxidative Hydrolysis Reflux with 20% v/v H22O2 at 60°C for 30 minutes [4]. Significant degradation. One degradation product (DP-5) was identified [2] [3].
Alkaline Hydrolysis Reflux with 2N NaOH at 60°C for 30 minutes [4]. Relatively stable; minimal degradation observed [2] [3].
Thermal & Photolytic Solid state: Expose to 105°C for 6 hours or UV light for 7 days [4]. Relatively stable; minimal degradation observed [2] [3].

Analytical Method for Degradation Products:

  • Technique: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) [2] [3].

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] [3].

  • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile [2] [3].

  • Gradient:

    | Time (min) | % Mobile Phase B | |:---:|:---:| | 0.0 | 3% | | 0.5 | 3% | | 2.5 | 98% | | 3.5 | 98% | | 3.6 | 3% | | 4.0 | 3% |

  • Flow Rate: 0.4 mL/min [2] [3].

  • Detection: Photo Diode Array (PDA) and Mass Spectrometer [2] [3].

  • Runtime: 4.0 minutes [2] [3].

Physical Stability and Workflow

The following diagram outlines the stability behavior and analytical control strategy for the this compound cocrystal.

G Start This compound-L-PGA Cocrystal Stressor Exposure to High Humidity & Heat Start->Stressor Result Partial Dissociation (Forms Amorphous API) Stressor->Result Analysis1 Analytical Monitoring (FT-Raman, Dissolution) Result->Analysis1 C1 No significant change in dissolution profile Analysis1->C1 C2 No clinically meaningful impact on oral bioavailability Analysis1->C2 Conclusion Key Conclusions

Key Technical Summary

The data indicates that the this compound cocrystal formulation is robust. The main effect of high humidity is a physical transformation of the API within the solid dosage form, which is well-characterized and does not impact its bioperformance in vivo.

References

optimizing ertugliflozin sample preparation for HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Ertugliflozin

For a quick start, here are validated chromatographic conditions from recent studies. You can use these as a benchmark for your own method development.

Parameter Method 1: this compound Only [1] Method 2: this compound Only [2] Method 3: this compound & Metformin [3]
Column Symmetry ODS C18 (4.6×250mm, 5µm) Phenomenex C18 (250mm × 4.6mm, 5µm) Ascentis 150 (150 mm x 4.6 mm, 5 µ)
Mobile Phase Methanol: Phosphate Buffer pH 3.6 (35:65 v/v) Acetonitrile: Water (70:30 v/v) 0.1% OPA: Acetonitrile (60:40)
Flow Rate 1.0 mL/min 1.0 mL/min Not specified
Detection Wavelength 235 nm 223 nm 220 nm
Retention Time (this compound) 2.552 min Not specified 2.803 min
Linearity Range 6-14 µg/mL 1.0–15.0 µg/mL 0.375-2.25 µg/mL
LOD/LOQ 1.2 µg/mL / 3.6 µg/mL 0.150 µg/mL / 0.455 µg/mL 0.001 µg/mL / 0.004 µg/mL

Optimization and Troubleshooting Guide

This FAQ section addresses common challenges and provides strategies to enhance your method's performance.

How can I improve the sensitivity of my this compound assay?

Sensitivity is determined by the Signal-to-Noise Ratio (S/N). To improve it, you can either increase the analyte signal or reduce the system noise [4].

  • Increase the Signal:

    • Optimize Detection Wavelength: The cited methods use wavelengths between 220-235 nm. Use a diode array detector (DAD) to confirm the maximum absorbance for your specific sample and solvent composition [5].
    • Use a Smaller ID Column: Switching from a standard 4.6 mm ID column to a narrower one (e.g., 2.1 mm) increases the sample concentration reaching the detector, significantly boosting signal intensity [6].
    • Increase Column Efficiency: Columns packed with superficially porous particles (SPP or core-shell) provide higher efficiency than fully porous particles of a similar size. This results in narrower, taller peaks and a better signal [6] [7]. For example, a 2.7 µm SPP column can offer efficiency nearly double that of a 3 µm fully porous particle column without a major increase in backpressure [6].
  • Reduce the Noise:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity additives to minimize UV-absorbing impurities, especially when working with low wavelengths (< 220 nm) [6] [4].
    • Maintain the System: Regularly check for and eliminate contamination in the system, including the pump, autosampler, and detector flow cell. A weak UV lamp or air bubbles in the system can also increase noise [6].
Why is my peak shape tailing, and how can I fix it?

Peak tailing, especially for basic analytes, is a common issue in reversed-phase HPLC. The following workflow outlines a systematic approach to diagnose and resolve it.

G Start Observe Peak Tailing Q1 Do all peaks in the chromatogram tail? Start->Q1 Q2 Is your analyte acidic or basic? Q1->Q2 No, only specific analytes tail A1 Check System & Guard Column Q1->A1 Yes, all peaks tail A2 Likely cause: Silanol interactions with basic analyte Q2->A2 Basic S1 Check tubing connections for slippage Replace guard column Flush/clean the analytical column A1->S1 S2 Use a mobile phase with  a competing amine (e.g., TEA) Use a column designed for  basic compounds (e.g., CSH) A2->S2

  • For All Peaks Tailing: This often indicates a system issue or a column compromised by sample matrix. Check that all tubing connections are tight. If you use a guard column, replace it. The accumulation of sample matrix components (like proteins or lipids) in the guard column is a frequent cause of peak tailing for all compounds, and replacing it can restore peak shape [8].
  • For Basic Analytes Tailing: this compound, like many pharmaceutical compounds, has basic functional groups that can interact with acidic silanol groups on the silica-based stationary phase. To mitigate this:
    • Use a Competing Amine: Add a low concentration of a competing amine like triethylamine (TEA) to your mobile phase to block silanol sites.
    • Select a Specialty Column: Use columns specifically designed for basic compounds, such as those with charged surface hybrid (CSH) technology or extensive endcapping, which minimize these undesirable interactions [8].
Which detector should I choose for my application?

The choice of detector depends on your analytes' properties and your sensitivity requirements.

Detector Type Best For Key Advantage Approx. Detection Limit
UV-Vis (VWD/DAD) [5] Analytes with a chromophore (like this compound) Universal, robust, easy to use Nanograms
Fluorescence (FLD) [5] Native fluorescent compounds or those that can be derivatized Extremely high sensitivity Femtograms
Charged Aerosol (CAD) [5] Non-volatile and semi-volatile analytes Uniform response, no chromophore needed Picograms
Mass Spectrometry (MS) [5] Structural confirmation, trace analysis High sensitivity and specificity Picograms

For routine quality control of this compound in formulations, UV-Vis detection is sufficient and most commonly used [3] [1] [2]. For applications requiring higher sensitivity or dealing with complex biological matrices, MS or CAD are superior choices [5].

Key Takeaways for Method Development

  • Start with a C18 Column: The published methods for this compound consistently use C18 stationary phases, making it a reliable starting point [3] [1] [2].
  • Optimize the Organic Modifier: The choice between methanol and acetonitrile can significantly impact retention time and peak shape. Test both during method scouting.
  • Validate as per ICH Guidelines: Ensure your developed method is fully validated for parameters like specificity, linearity, accuracy, precision, LOD, LOQ, and robustness to be fit for its intended purpose [3] [1] [2].

References

ertugliflozin peak tailing resolution HPLC method improvement

Author: Smolecule Technical Support Team. Date: February 2026

Summary of RP-HPLC Methods for Ertugliflozin Analysis

The table below summarizes the key parameters from different validated methods as a starting point for your method development.

Method Parameter For this compound Impurity Profile [1] For this compound & Metformin [2] For this compound & Metformin [3]
Column Jasco, Finepack C18 (250 mm × 4.6 mm, 5 µm) Kromasil C18 (150 mm × 4.6 mm, 5 µm) Ascentis 150 (150 mm x 4.6 mm, 5 µm)

| Mobile Phase | A: 0.1% OPA + 0.1% TFA B: ACN:MeOH (40:60) Ratio (A:B): 85:15 | 0.1% OPA Buffer (pH 2.7):ACN (65:35) | 0.1% OPA:ACN (60:40) | | Flow Rate (mL/min) | 1.0 | 1.0 | (Information not specified) | | Detection Wavelength | 260 nm | 224 nm | 220 nm | | Column Temperature | (Information not specified) | 30 ± 2 °C | 30 °C | | Injection Volume | (Information not specified) | 10 µL | (Information not specified) | | Retention Time of this compound | (For impurities) | 2.929 minutes | 2.803 minutes | | System Suitability | Tailing factor < 1.5 Theoretical plates > 2000 | Reported as per ICH guidelines | %RSD < 2.0 |

FAQs and Troubleshooting Guide

Here are answers to common questions and strategies to address specific issues with this compound HPLC methods.

Method Development & Optimization

Q1: What are the target system suitability parameters for a robust this compound method? A well-performing method should aim for the following, as demonstrated in the research:

  • Tailing Factor: Less than 1.5 for the main peak to ensure symmetric peak shape [1].
  • Theoretical Plates: More than 2000 for the peak of interest, indicating high column efficiency [1].
  • Precision: Relative Standard Deviation (RSD) for both intra-day and inter-day precision should be below 2.0% [1] [3].

Q2: How can I improve peak shape and reduce tailing for this compound? Peak tailing often occurs due to undesirable interactions with residual silanols on the stationary phase. You can:

  • Use a low-pH mobile phase: All cited methods use an acidic buffer (0.1% Ortho-Phosphoric Acid) with a pH around 2.7, which suppresses silanol activity and is key for achieving sharp peaks [2] [3].
  • Modify the mobile phase: The method in [1] used a mobile phase containing 0.1% TFA (Trifluoroacetic Acid), which is a strong ion-pairing agent that can further improve peak shape.
  • Ensure column suitability: Use a C18 column proven for pharmaceutical analysis. The methods successfully used columns from Kromasil, Ascentis, and Finepack [1] [2] [3].

Q3: What should I do if the resolution between this compound and a nearby peak is insufficient? Resolution is a function of column efficiency, selectivity, and retention.

  • Adjust the mobile phase composition: Slightly changing the organic-to-aqueous ratio can significantly impact resolution. For example, you could try a gradient method instead of an isocratic one for complex mixtures like impurity profiles [1].
  • Consider the column temperature: The methods that specified temperature used 30°C [2] [3]. Increasing temperature can reduce retention and sometimes improve resolution, but it should be optimized and controlled consistently.
  • Verify the column condition: A degraded column will lose its resolving power.
Experimental Protocols

The following workflow outlines a general process for method development and validation based on the practices in the search results.

hplc_workflow start Start Method Development a Select Column & Mobile Phase (C18, Acidic Buffer/ACN) start->a b Optimize Chromatographic Conditions (pH, Ratio, Temp.) a->b c Assess System Suitability (Peak Tailing, Plate Count) b->c d Perform Forced Degradation Studies (Acid, Base, Oxidative) c->d e Validate Method per ICH Guidelines (Accuracy, Precision) d->e end Method Ready for QC Use e->end

Detailed Steps:

  • Preparation of Mobile Phase:

    • 0.1% OPA Buffer: Add 1 mL of Ortho-Phosphoric Acid (OPA) to 1000 mL of HPLC-grade water. Mix well, degas by sonication, and adjust the pH to 2.7 using a pH meter. Filter through a 0.45 µm membrane filter [2].
    • Organic Phase: Use HPLC-grade Acetonitrile (ACN). Mix with the buffer in the selected ratio (e.g., 35:65 or 40:60 ACN:Buffer) [2] [3].
  • Preparation of Standard Solutions:

    • Stock Solution: Accurately weigh reference standards of this compound (and Metformin, if applicable). Transfer to a volumetric flask and dissolve using a diluent, which is often a mixture of HPLC water and ACN (e.g., 50:50). Sonicate to dissolve and make up to volume [2].
    • Working Solution: Dilute the stock solution appropriately with the same diluent to reach the desired concentration within the linearity range (e.g., ~3.75 µg/mL for this compound) [2].
  • Forced Degradation Studies (Stability-Indicating Property): To prove the method can separate degradants from the main peak, stress the sample under various conditions [2]:

    • Acidic Degradation: Treat with 2N HCl at 60°C for 30 minutes.
    • Alkaline Degradation: Treat with 2N NaOH at 60°C for 30 minutes.
    • Oxidative Degradation: Treat with 20% H₂O₂ at 60°C for 30 minutes.
    • Thermal Degradation: Heat the solid drug or solution at 105°C for 6 hours. After stressing, neutralize (if needed) and dilute with the diluent before injection to analyze for the formation of new peaks and the degradation of the main peak.

References

Robustness Testing Parameters for Ertugliflozin HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

Robustness testing evaluates a method's reliability when small, deliberate changes are made to chromatographic conditions. The following table summarizes key parameters and their acceptable variations from validated methods for Ertugliflozin, both alone and in combination with Metformin.

Table 1: Robustness Testing Parameters and Variations from Validated Methods

Parameter Studied Variation Tested Impact on this compound (alone) [1] Impact on this compound & Metformin Combination [2]
Organic Ratio (± 2%) e.g., ACN: 68:32 & 72:28 %RSD of peak area and retention time < 2% Retention times stable; peak parameters within acceptance criteria.
Flow Rate (± 0.1 mL/min) e.g., 0.9 mL/min & 1.1 mL/min %RSD of peak area and retention time < 2% Retention times stable; peak parameters within acceptance criteria.
Detection Wavelength (± 2 nm) e.g., 221 nm & 225 nm %RSD of peak area and retention time < 2% Not explicitly mentioned, but typically checked for specificity.
Column Temperature (± 2°C) e.g., 28°C & 32°C %RSD of peak area and retention time < 2% Maintained at 30 ± 2°C as part of the standard method.
pH of Buffer (± 0.2 units) Not explicitly tested in [1] Not Applicable Adjusted to pH 2.7 as a key mobile phase parameter [2].
Different Column Lots/Brands Not explicitly tested in [1] Not Applicable Recommended as a best practice for comprehensive robustness.

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during method development or execution.

Q1: We are observing peak tailing for this compound. What could be the cause and how can we resolve it?

  • Possible Cause 1: The mobile phase pH may not be optimal, leading to undesirable interactions with residual silanols on the stationary phase.
    • Solution: Ensure the pH of the buffer is accurately prepared. A low-pH phosphate buffer (e.g., pH 2.7) helps protonate silanol groups and minimize interactions. Re-prepare the buffer and mobile phase precisely [2].
  • Possible Cause 2: The column may be contaminated or degraded.
    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, test the method on a new column from the same batch or a different brand with similar C18 bonding to assess column robustness [2].

Q2: The retention time of this compound is shifting during a sequence run. What should I check?

  • Possible Cause 1: Inconsistent mobile phase composition or column temperature.
    • Solution: Prepare the mobile phase fresh and ensure it is thoroughly degassed. Verify that the column oven is maintaining a stable temperature (± 2°C) throughout the run, as temperature fluctuations can directly affect retention [1] [2].
  • Possible Cause 2: A poorly buffered mobile phase, leading to pH drift.
    • Solution: Double-check the accuracy of your buffer preparation. The concentration of ortho-phosphoric acid (0.1%) is critical to maintain consistent pH and stable retention times [2].

Q3: How can I confirm that my method is specific for this compound in the presence of degradation products?

  • Solution: You must perform forced degradation studies (stress testing). Expose the drug substance to various stress conditions like acid, base, oxidation, thermal, and photolytic stress. The method's specificity is confirmed if the this compound peak is well-separated from all degradation products and the analyte peak shows homogeneity and purity, for example, by using a PDA detector [2].

Experimental Protocol: How to Conduct a Robustness Study

The following diagram outlines the systematic workflow for planning and executing a robustness test for an HPLC method.

robustness_workflow Start Define Robustness Parameters P1 Select Key Parameters (e.g., Flow Rate, Organic Ratio, pH) Start->P1 P2 Define Variation Ranges (based on ICH guidelines and method sensitivity) P1->P2 P3 Design Experimental Set (vary one parameter at a time) P2->P3 P4 Execute HPLC Runs for each condition P3->P4 P5 Record System Suitability (Retention Time, Tailing Factor, Theoretical Plates, %RSD) P4->P5 P6 Analyze Data P5->P6 P7 Establish Method's Tolerance Limits P6->P7

Step-by-Step Procedure:

  • Define Critical Parameters: Identify the chromatographic conditions most likely to affect method performance. These typically include:

    • Flow rate of the mobile phase
    • Percentage of organic solvent (e.g., Acetonitrile) in the mobile phase
    • pH of the aqueous buffer
    • Column temperature
    • Wavelength of detection [1] [2]
  • Set Variation Ranges: Define the small, deliberate changes you will test for each parameter. Common ranges are derived from ICH guidelines and typical instrument variations, such as ± 0.1 mL/min for flow rate or ± 2% for organic composition [1].

  • Design the Experiment: Use a "one-factor-at-a-time" (OFAT) approach. Perform the analysis using the optimized method conditions, then repeat it by changing only one parameter at a time within the predefined ranges.

  • Execute Chromatographic Runs: For each varied condition, inject a standard solution of the analyte (e.g., this compound at target concentration) typically in six replicates to assess precision [1].

  • Evaluate System Suitability: For each run, record critical system suitability parameters:

    • Retention Time (tᵣ): Monitor for shifts.
    • Theoretical Plates (N): A measure of column efficiency.
    • Tailing Factor (T): A measure of peak symmetry.
    • % Relative Standard Deviation (%RSD): For retention time and peak area of replicate injections [1] [2].
  • Analyze Data and Set Limits: Compare the system suitability results from all varied conditions against your predefined acceptance criteria (e.g., %RSD < 2.0%). The method is considered robust if all results meet the criteria despite the introduced variations [1] [2].

References

ertugliflozin in-use stability testing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Study Protocol

Forced degradation studies, also known as stress testing, are essential for validating the stability-indicating power of an analytical method and understanding the inherent stability of a drug substance. The following protocol synthesizes the common conditions used in the research.

Objective: To subject Ertugliflozin to various stress conditions to induce degradation and demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.

General Workflow:

The following diagram outlines the logical sequence of a forced degradation study.

G cluster_stress Stress Conditions Start Prepare Drug Solution Stress Apply Stress Conditions Start->Stress Analyze Analyze Stressed Samples Stress->Analyze Acid Acidic Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxidative Oxidative Stress Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photolytic Photolytic Stress Stress->Photolytic Neutral Neutral Hydrolysis Stress->Neutral Identify Identify & Report Degradation Products Analyze->Identify

Detailed Stress Conditions:

The table below summarizes specific stress conditions and their outcomes for this compound, compiled from the research [1] [2].

Stress Condition Detailed Protocol Key Observations & Outcomes
Acidic Hydrolysis Reflux with 0.5N - 2N Hydrochloric Acid (HCl) at 60°C for 30 minutes [1] [2]. This compound is labile under these conditions. Multiple (up to four) degradation products may form [1].
Alkaline Hydrolysis Reflux with 0.5N - 2N Sodium Hydroxide (NaOH) at 60°C for 30 minutes [1] [2]. This compound is relatively more stable in alkali, but degradation is still observed [1].
Oxidative Stress Treat with 10% - 20% Hydrogen Peroxide (H₂O₂) at 60°C for 30 minutes [1] [2]. This compound is labile to oxidation, leading to the formation of specific degradation products [1].
Thermal Stress Expose the solid drug or solution to 105°C in an oven for 6 hours [1] [3]. This compound is generally stable under dry heat, showing minimal degradation [1].
Photolytic Stress Expose the solid drug to UV light (e.g., 254 nm) in a photostability chamber for a specified period (e.g., 7 days or until 200 W h/m² energy is reached) [1] [4]. This compound is typically stable under photolytic stress with no significant degradation [1].
Neutral Hydrolysis Reflux with water or buffer at 60°C for 6 hours [1] [3]. The drug may show slight degradation under these conditions [1].

Analytical Method Conditions for Stability Testing

To analyze the stressed samples, you need a robust chromatographic method. The following table compares two validated stability-indicating methods from the literature.

Parameter RP-HPLC Method [5] RP-UPLC Method [2]
Analytes This compound & Sitagliptin This compound & Sitagliptin
Column C18 column (details not fully specified) Waters Hibar C8 [100×2.1mm, 2µ]
Mobile Phase (Optimized via QbD approach; exact ratio not specified) Acetonitrile: Water (pH 3.5) [50:50% v/v]
Flow Rate (Optimized via QbD approach) 0.2 ml/min
Detection Wavelength 260 nm 218 nm
Retention Time (this compound) ~3.9 minutes ~1.6 minutes
Runtime Longer (exact time not specified) Shorter (implied by UPLC)
Key Advantage Systematic understanding of method parameters Rapid, fast, and sensitive

Frequently Asked Questions

  • What are the main degradation products of this compound? A recent study identified and structurally characterized five novel degradation products [1]. Four were formed under acid stress conditions and one under oxidative stress. The structures were confirmed using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

  • Why is my method not resolving this compound from its degradation products? This is a common issue. Ensure your method is truly stability-indicating by following the forced degradation protocol. If resolution is poor, consider:

    • Adjusting the mobile phase: Try different pH values (e.g., 3.5 [2]) or buffer systems (e.g., 0.1% formic acid [1]).
    • Using a different column: The studies used C18 [5], C8 [2], and BEH C18 [1] columns with 1.7µ - 5µ particle sizes.
    • Optimizing the gradient: A well-designed gradient is crucial for separating multiple degradation products [1].
  • How should I document forced degradation results? Report the percentage of degradation for each condition relative to the original drug concentration. Provide chromatograms that clearly show the separation of the parent drug peak from the degradation product peaks. The method is considered validated if there is no interference and the peak purity of this compound passes the set criteria [4] [2].

How to Proceed Further

The information provided is a composite of published methods. To establish a formal "in-use" stability protocol for your specific formulation, you may need to:

  • Consult Regulatory Guidelines: Refer to the latest ICH guidelines (Q1A(R2) on Stability Testing and Q1B on Photostability) for definitive requirements.
  • Adapt to Your Product: The "in-use" stability of a tablet, powder, or suspension will differ. Your protocol should simulate the actual reconstitution, dilution, or handling conditions the product will undergo.
  • Explore Patent Databases and Regulatory Submissions: For highly specific and proprietary in-use stability data, searching through regulatory agency databases (like FDA and EMA) and patent literature can be very helpful.

References

Ertugliflozin Analytical Methods for Impurity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods from the literature that can be adapted for the separation and quantification of impurities, including potential genotoxic ones [1] [2] [3].

Analyte(s) Stationary Phase Mobile Phase Detection Wavelength Retention Time (min) Application & Notes
Ertugliflozin (Bulk/Tablet) Phenomenex C18 (250 mm x 4.6 mm, 5 µm) Acetonitrile:Water (70:30 v/v) 223 nm Not Specified Assay of bulk drug and formulation; Validated per ICH Q2(R1) [2]

| This compound Impurity Profile | Jasco, Finepack C18 (250 mm x 4.6 mm, 5 µm) | A: 0.1% OPA + 0.1% TFA; B: ACN:MeOH (40:60); Isocratic: A:B (85:15) | 260 nm | Imp I: 5.71; Imp II: 13.47; Imp III: 22.70 | Impurity profiling; Impurity III was reported with a lower purity of 88.74% [1] | | This compound and Metformin | Ascentis 150 (150 mm x 4.6 mm, 5 µm) | 0.1% OPA: Acetonitrile (60:40) | 220 nm | this compound: 2.803; Metformin: 2.267 | Stability-indicating method for simultaneous estimation; High sensitivity for this compound (LOQ: 0.004 µg/mL) [3] |

A Framework for Genotoxic Impurity (GTI) Assessment

Since a direct protocol for this compound was not found, here is a general troubleshooting guide and FAQ based on standard industry practices for GTI assessment, which you can apply.

FAQ: General Principles
  • Q: What defines a genotoxic impurity?

    • A: Genotoxic impurities are compounds that have the potential to cause damage to DNA and may lead to mutagenesis or carcinogenesis. Their control in drug substances and products is critical for patient safety [1].
  • Q: What is the general strategy for GTI control?

    • A: The strategy follows a "Control by Design, Testing, or Specification" approach. This involves identifying potential GTIs early in the synthetic process, developing highly sensitive and specific analytical methods for their detection, and setting strict specification limits based on toxicological concern (e.g., Threshold of Toxicological Concern, TTC).
Troubleshooting Guide: Method Development for GTI Analysis
Issue Encountered Potential Root Cause Recommended Solution
Poor separation of impurity from main peak Inadequate chromatographic selectivity Adjust mobile phase composition (e.g., pH, buffer strength, organic modifier ratio) or gradient program. Consider using a different column chemistry (e.g., HILIC, phenyl) [1] [3].
Low sensitivity for trace-level GTI Detection limit of UV detector, inefficient sample preparation Use mass spectrometry (LC-MS) for detection. Employ concentration techniques like solid-phase extraction (SPE) or liquid-liquid extraction [3].
Irreproducible retention times Unstable mobile phase pH or column temperature Use fresh, buffered mobile phases. Maintain a consistent and controlled column temperature during analysis [2].
High background noise Impurities in solvents or mobile phase components Use high-purity (HPLC/LC-MS grade) solvents and reagents. Perform adequate blank runs to identify the source of contamination.

Proposed Workflow for this compound GTI Assessment

The diagram below outlines a logical, step-by-step workflow for the identification, analysis, and control of genotoxic impurities in this compound.

GTIWorkflow Start Start GTI Assessment Step1 1. Identify Potential GTIs - Review synthetic route - Analyze structures for  alerting motifs Start->Step1 Step2 2. Risk Classification - Classify impurities based on  genotoxic potential Step1->Step2 Step3 3. Analytical Method Dev. - Develop & validate sensitive,  specific LC-MS/MS method Step2->Step3 Step4 4. Set Control Limits - Calculate limits based on  TTC (e.g., 1.5 μg/day)  & max daily dose Step3->Step4 Step5 5. Implement Control Strategy - Specify in drug substance/  product specification - Apply to relevant  starting materials Step4->Step5 End Strategy Implemented Step5->End

Methodology for a Validated GTI Method

While the searched articles do not detail an LC-MS method, here is a generalized protocol you can adapt based on the HPLC parameters found.

Experimental Protocol: LC-MS/MS Method for Trace GTI Analysis

This method is conceptual and should be developed and validated specifically for your identified potential GTIs.

  • Instrumentation: UPLC or HPLC system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).
  • Chromatographic Conditions:
    • Column: Based on the search results, a C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8 µm) is a suitable starting point for UPLC-MS [1] [2] [3].
    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile. This is MS-compatible and can be adjusted for optimal separation [1].
    • Gradient Program: Optimize for separation of this compound and all potential GTIs (e.g., 5% B to 95% B over 10 minutes).
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Column Temperature: 30 - 40°C [3].
    • Injection Volume: 5 - 10 µL.
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for each analyte.
    • Data Acquisition Mode: Multiple Reaction Monitoring (MRM). Identify precursor and product ions for each GTI for high selectivity and sensitivity.
  • Sample Preparation: Direct dilution or a suitable extraction technique to concentrate the analytes and minimize matrix effects.
  • Method Validation: The method must be rigorously validated as per ICH Q2(R1) and ICH M7 guidelines for:
    • Specificity: No interference from the drug substance or other impurities.
    • Linearity: Over a range covering the specification limit.
    • Accuracy & Precision: At the specification level.
    • Sensitivity: Determine LOD and LOQ, ensuring LOQ is sufficiently below the control limit.

References

ertugliflozin cardiovascular outcomes trial VERTIS CV results

Author: Smolecule Technical Support Team. Date: February 2026

Trial Design & Patient Profile

Understanding the methodology and baseline characteristics of the trial population is crucial for interpreting the results.

  • Trial Design: VERTIS CV was a multicenter, randomized, double-blind, placebo-controlled, event-driven phase 3 trial designed to satisfy regulatory CV safety requirements for new anti-hyperglycemic drugs [1] [2]. A total of 8,246 patients were randomized in a 1:1:1 ratio to receive once-daily ertugliflozin 5 mg, this compound 15 mg, or placebo, and were followed for a mean of 3.5 years [1] [3]. The two this compound dose groups were pooled for analysis against placebo.
  • Patient Population: The trial enrolled patients with Type 2 Diabetes and established Atherosclerotic Cardiovascular Disease (ASCVD) [3]. Key baseline characteristics included [3]:
    • Mean age: 64.4 years
    • Percentage female: 30%
    • Mean HbA1c: 8.2%
    • Mean diabetes duration: 13 years
    • History of heart failure: 23.7%
    • Statin use: 82%

The following diagram outlines the trial's design and primary outcomes:

A Patients Randomized (N=8,246) Type 2 Diabetes & ASCVD B 1:1:1 Randomization A->B C This compound 5 mg (n=2,752) B->C D This compound 15 mg (n=2,747) B->D E Placebo (n=2,747) B->E F Pooled Analysis (n=5,493) C->F D->F G Follow-up: Mean 3.5 years E->G Control Group F->G H Primary Outcome: MACE Non-inferior (HR 0.97, p<0.001) G->H I Key Secondary Outcome: CV Death or HHF Not Superior (HR 0.88, p=0.11) G->I J Prespecified Outcome: HHF Superior (HR 0.70, p=0.006) G->J

Detailed Analysis of Heart Failure Outcomes

The reduction in heart failure hospitalizations was a standout finding, with further analyses revealing a broader benefit.

  • Consistency Across HF Types: The reduction in HHF risk with this compound was consistent in patients with and without a history of heart failure at baseline. In patients with a history of HF, the benefit was similar for those with reduced or preserved ejection fraction [2].
  • Broader Spectrum of HF Events: A post-hoc analysis that included all investigator-reported heart failure adverse events (not just those meeting strict adjudication criteria for hospitalization) found that this compound reduced the risk of first HF event by 31% and total HF events by 34%. This suggests the drug's benefit extends to outpatient HF worsening episodes not captured by the primary HHF endpoint [4].
  • High-Risk Subgroups: Greater absolute risk reduction for HHF was observed in patients with specific high-risk features, including baseline eGFR <60 mL/min/1.73m², albuminuria, and those taking diuretics [3] [2].

Comparative Analysis with Other SGLT2 Inhibitors

VERTIS CV positioned this compound as the fourth SGLT2 inhibitor with cardiovascular outcomes data. The table below compares its key results with other agents in its class.

SGLT2 Inhibitor (Trial) Effect on MACE Effect on HHF Effect on CV Death Key Renal Composite Result
This compound (VERTIS CV) [1] [3] [5] Neutral (Non-inferior) HR 0.70 (Significant reduction) Neutral (HR 0.92) Positive trend (HR 0.81), not significant
Empagliflozin (EMPA-REG OUTCOME) HR 0.86 (Significant reduction) HR 0.65 HR 0.62 HR 0.54 (Significant slowing of progression)
Canagliflozin (CANVAS Program) HR 0.86 (Significant reduction) HR 0.67 HR 0.87 HR 0.60 (Significant reduction)
Dapagliflozin (DECLARE-TIMI 58) Neutral (Non-inferior) HR 0.73 Neutral HR 0.53 (Significant reduction)

Key Class and Individual Differences:

  • Consistent Heart Failure Benefit: The reduction in HHF risk (HR 0.65-0.73) is a consistent class effect across all four SGLT2 inhibitors, firmly establishing their role in heart failure prevention [3] [5].
  • Divergence in MACE and Mortality: Unlike empagliflozin and canagliflozin, which showed significant reductions in MACE, This compound and dapagliflozin demonstrated non-inferiority but not superiority for this endpoint [3] [5]. Similarly, a significant reduction in cardiovascular death was seen with empagliflozin but not with this compound [5].
  • Possible Explanations for Differences: Experts have noted that differences in trial population characteristics (VERTIS CV had a longer diabetes duration and a larger proportion with history of HF) and changes in background standard of care (e.g., more aggressive blood pressure management, use of PCSK9 inhibitors) during the later conduct of VERTIS CV may have influenced the results [5].

Summary for Drug Development Professionals

The VERTIS CV trial successfully met its primary regulatory objective, confirming the cardiovascular safety of this compound.

  • Cardiovascular Safety: this compound was non-inferior to placebo for MACE, meeting FDA/EMA requirements [1] [6].
  • Established Class Effect for HF: The robust reduction in HHF solidifies the SGLT2 inhibitor class as a foundational therapy for reducing heart failure risk in patients with Type 2 Diabetes, irrespective of atherosclerotic MACE outcomes [2] [5].
  • Clinical and Development Implications: These results supported guideline updates recommending SGLT2 inhibitors for patients with T2D and established ASCVD, heart failure, or chronic kidney disease [3] [7]. For drug development, VERTIS CV confirms that while MACE reduction may not be a universal property of the class, heart failure benefit is a replicable and key efficacy endpoint.

References

ertugliflozin vs placebo efficacy safety meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes: Ertugliflozin vs. Placebo

Outcome Measure This compound 5 mg vs. Placebo This compound 15 mg vs. Placebo
HbA1c Reduction (%) MD -0.62% (95% CI: -0.80, -0.44) [1] [2] MD -0.69% (95% CI: -0.91, -0.47) [1] [2]
Fasting Plasma Glucose Significant reduction (Specific data pooled with 15 mg) [1] Significant reduction (WMD -1.249 mmol/L in another analysis) [3]
Body Weight Significant reduction (Specific data pooled with 15 mg) [1] Significant reduction (Greater than 5 mg) [1] [3]
Systolic Blood Pressure Significant reduction (Specific data pooled with 15 mg) [1] Significant reduction (WMD -2.572 mmHg in another analysis) [3]
Diastolic Blood Pressure Significant reduction (Specific data pooled with 15 mg) [1] Significant reduction (WMD -1.152 mmHg in another analysis) [3]
Patients Achieving HbA1c <7.0% Proportion significantly higher than placebo [1] Proportion significantly higher than placebo [1]

Safety and Tolerability Profile

The safety profile of this compound is generally similar to placebo for most adverse events, with a few expected class-effect exceptions [1] [2] [3].

  • Genital Mycotic Infections (GMI): A significantly higher risk is associated with this compound use compared to placebo. This is a well-documented class effect of SGLT2 inhibitors [1] [3] [4].
  • Urinary Tract Infections (UTIs): The risk of UTIs is generally comparable to placebo. A large network meta-analysis found no significant increase for this compound, unlike some other drugs in its class [1] [4].
  • Hypoglycemia: The incidence of hypoglycemic events is comparable to placebo when this compound is used without other hypoglycemic agents like insulin or sulfonylureas [1] [5].
  • Cardiovascular and Renal Safety: In patients with established atherosclerotic cardiovascular disease, this compound was shown to be non-inferior to placebo for major adverse cardiovascular events (MACE). It also significantly reduced the risk of hospitalization for heart failure and showed a favorable trend on renal composite outcomes [6].
  • Other Adverse Events: Real-world pharmacovigilance data has highlighted other potential risks, similar to the SGLT2 inhibitor class, including diabetic ketoacidosis (including euglycemic DKA) and Fournier's gangrene. However, these events are considered rare [7].

Experimental Protocols in Meta-Analyses

  • Search Strategy: Researchers perform a systematic search of electronic databases (e.g., MEDLINE, EMBASE, Cochrane Library) using Boolean terms like (this compound) AND (type 2 diabetes). The search covers both published and unpublished trials registries to minimize publication bias [1] [3].
  • Study Selection (PICOS Criteria):
    • Population (P): Adults with Type 2 Diabetes.
    • Intervention (I): this compound (5 mg or 15 mg).
    • Comparison (C): Placebo.
    • Outcomes (O): Changes in HbA1c, FPG, body weight, blood pressure, and safety adverse events.
    • Study Design (S): Randomized Controlled Trials (RCTs) of at least 12-26 weeks duration [1] [3].
  • Data Synthesis and Analysis:
    • Statistical Analysis: A meta-analysis is performed using a random-effects model to account for heterogeneity between studies.
    • Efficacy Data: Calculated as Mean Difference (MD) or Weighted Mean Difference (WMD) for continuous variables (e.g., HbA1c change).
    • Safety Data: Calculated as Risk Ratios (RR) or Odds Ratios (OR) for dichotomous variables (e.g., incidence of UTIs).
    • Heterogeneity: Assessed using the I² statistic, where a value greater than 50% indicates substantial heterogeneity [1] [3].

The following diagram illustrates the workflow for conducting such a meta-analysis.

start Define Research Question & PICOS Criteria search Systematic Search in Electronic Databases start->search screen Screen Titles/Abstracts/Full Texts search->screen extract Extract Data and Assess Risk of Bias screen->extract analyze Perform Meta-Analysis (Random-Effects Model) extract->analyze efficacy Efficacy Outcomes: Continuous Data (Mean Difference) analyze->efficacy safety Safety Outcomes: Dichotomous Data (Risk Ratio) analyze->safety conclude Interpret Results & Grade Evidence Quality efficacy->conclude safety->conclude

Overall Conclusion

For researchers and clinicians, the data consistently shows that This compound is an effective and generally safe option for managing Type 2 Diabetes. Its efficacy in improving glycemic control, reducing weight, and lowering blood pressure is clear, while its safety profile is largely reassuring, with the main increased risk being genital infections.

References

ertugliflozin vs other SGLT2 inhibitors HbA1c reduction

Author: Smolecule Technical Support Team. Date: February 2026

HbA1c Reduction and Comparative Efficacy

The table below summarizes the HbA1c-lowering effects of various SGLT2 inhibitors based on clinical trial data and model-based meta-analyses.

SGLT2 Inhibitor Typical HbA1c Reduction Comparative Notes & Key Trials
Canagliflozin ~0.8% (maximum, Emax) [1] Shown to have a 1.33-fold greater maximum HbA1c reduction (Emax) compared to other SGLT2 inhibitors after dose normalization for urinary glucose excretion (UGE) [1].
Ertugliflozin Aligned with class effect [2] Its glucose-lowering efficacy is well explained by its UGE effect, consistent with the class [2] [1]. The VERTIS CV trial established its cardiovascular safety [3].
Empagliflozin Aligned with class effect [4] In head-to-head trials, showed greater HbA1c reduction vs. sitagliptin in patients with higher baseline HbA1c (>9%) [4].
Dapagliflozin Aligned with class effect [4] Landmark trials: DECLARE-TIMI 58 (CV outcomes), DAPA-HF and DELIVER (heart failure) [3].
Class Average (SGLT2i) 0.5% - 1.0% [5] Efficacy is influenced by baseline HbA1c, renal function, and prior treatment [1]. Greater reductions are seen in patients with higher baseline HbA1c [4].

Experimental Data and Methodologies

For researchers, the methodology behind these comparisons is critical. Key approaches include:

  • Model-Based Meta-Analysis (MBMA): A 2024 study normalized doses of different SGLT2 inhibitors based on their ability to promote Urinary Glucose Excretion (UGE) in healthy individuals. This method created a unified dose-response model, revealing that after normalization, the HbA1c-lowering relationship was consistent across most drugs, with canagliflozin being a notable exception [1].
  • Head-to-Head Clinical Trials: Traditional RCTs directly compare active drugs. For example, a 2020 systematic review compared SGLT2 inhibitors with DPP-4 inhibitors as add-ons to metformin. It found that while SGLT2is as a class were slightly more effective, the difference was most pronounced in patients with poorer baseline glycemic control (HbA1c ≥ 8.5%) [4].
  • Mechanistic Studies: Specialized trials, like a 2025 study on this compound, use sophisticated physiological measurements under clamped euglycemia to isolate drug effects from glucose variability. This study assessed proximal tubular sodium handling via fractional excretion of lithium (FELi) and measured changes in extracellular fluid volume and neurohormones to elucidate the cardiorenal mechanisms of SGLT2 inhibition [2].

Key Differentiating Factors for Decision-Making

When selecting an SGLT2 inhibitor, professionals should look beyond HbA1c reduction to these key areas:

  • Approved Indications: this compound is currently approved only for glycemic control in adults with T2DM. In contrast, canagliflozin, dapagliflozin, and empagliflozin have expanded FDA labels for cardiovascular and renal risk reduction in specific at-risk populations, and for use in pediatric patients aged 10 and older [3].
  • Mechanism and Potency: The HbA1c reduction of SGLT2 inhibitors is directly linked to their inhibition of renal glucose reabsorption. The MBMA suggests that canagliflozin may have a superior maximum efficacy (Emax), potentially due to its lower selectivity for SGLT2 over SGLT1, which might lead to a dual inhibitory effect in the proximal tubule [1].
  • Cardiovascular and Renal Outcomes: This is a major differentiator. This compound demonstrated cardiovascular safety (non-inferiority for MACE) in the VERTIS CV trial but has not received an indication for risk reduction [3]. Other agents have proven benefits:
    • Heart Failure: Dapagliflozin and empagliflozin are approved to reduce risk in patients with HFrEF and HFpEF [3].
    • Renal Protection: Canagliflozin, dapagliflozin, and empagliflozin have indications for slowing the progression of chronic kidney disease in patients with T2DM [3].

Visualizing the Core Mechanism of Action

The following diagram illustrates the primary mechanism of SGLT2 inhibitors in the renal proximal tubule, which underlies their glycemic and hemodynamic effects.

G cluster_kidney Renal Proximal Tubule (S1/S2 Segment) Glucose_In Filtered Glucose in Tubule Lumen SGLT2_Active SGLT2 Transporter (Active Reabsorption) Glucose_In->SGLT2_Active Glucose & Na+ SGLT2_Inhibited SGLT2 Transporter (Inhibited) Glucose_In->SGLT2_Inhibited Glucose & Na+ Bloodstream Bloodstream SGLT2_Active->Bloodstream Glucose Reabsorbed Urinary_Glucose Urinary Glucose Excretion (Glycosuria) SGLT2_Inhibited->Urinary_Glucose Glucose Excreted Glycemic_Effect Direct HbA1c Reduction Urinary_Glucose->Glycemic_Effect Leads to Hemodynamic_Effect Natriuresis / Osmotic Diuresis → Plasma Volume Reduction → Blood Pressure Reduction Urinary_Glucose->Hemodynamic_Effect Leads to SGLT2i_Drug SGLT2 Inhibitor (e.g., this compound) SGLT2i_Drug->SGLT2_Inhibited Blocks

This unified mechanism explains not only the HbA1c reduction but also the class effects on weight and blood pressure. Increased sodium delivery to the distal tubule also activates tubuloglomerular feedback, which is thought to underlie the renal protective effects of these drugs by reducing intraglomerular hypertension [3] [5].

Conclusion for Research and Development

  • This compound offers a focused profile for glucose control.
  • Canagliflozin may be of interest for projects exploring maximum HbA1c efficacy.
  • Dapagliflozin and Empagliflozin have the most robust data and indications for programs targeting heart failure and renal protection.

References

ertugliflozin heart failure hospitalization risk reduction

Author: Smolecule Technical Support Team. Date: February 2026

Key Subgroup Analyses

The treatment effect of ertugliflozin was generally consistent across many patient subgroups, with greater benefit observed in certain high-risk populations [1]:

  • History of Heart Failure: The risk reduction for first HHF was similar in patients with (HR 0.63) and without (HR 0.79) a history of HF.
  • Ejection Fraction: In the overall population, risk reduction was greater in patients with reduced EF ≤45% (HR 0.48) versus those with preserved EF >45% (HR 0.86).
  • Enhanced Benefit Populations: Greater benefit was observed in patients with:
    • Baseline eGFR <60 mL/min/1.73 m²
    • Albuminuria
    • Diuretic use

VERTIS CV Trial Methodology

The data supporting these findings come from the VERTIS CV trial, a rigorous, international, phase 3 study [1] [2].

  • Trial Design: Randomized, double-blind, placebo-controlled, event-driven, parallel-group cardiovascular outcome trial.
  • Patient Population: 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.
  • Interventions: Patients were randomized 1:1:1 to receive once-daily this compound 5 mg, this compound 15 mg, or placebo, in addition to standard of care.
  • Primary Endpoint: Time to first occurrence of Major Adverse Cardiovascular Events (MACE), a composite of CV death, nonfatal myocardial infarction, or nonfatal stroke.
  • Heart Failure Endpoints:
    • Adjudicated HHF: A dedicated clinical events committee, blinded to treatment assignment, formally reviewed and confirmed every potential hospitalization for heart failure event [1].
    • Investigator-Reported HF Events: All heart failure adverse events and serious adverse events reported by site investigators were identified using a narrow standardized MedDRA query (Medical Dictionary for Regulatory Activities) for "cardiac failure." This captures a broader spectrum of HF events, including outpatient worsening and episodes where HF was not the primary cause of hospitalization [3].
  • Statistical Analysis: Time-to-event analyses used Cox proportional hazards models for first events and Andersen-Gill models for total (recurrent) events.

Mechanism of Action: How SGLT2 Inhibitors Protect the Heart

The cardioprotective effects of SGLT2 inhibitors like this compound are attributed to several non-hypoglycemic mechanisms [4]:

Cross-Class Comparison of SGLT2 Inhibitors

While all SGLT2 inhibitors show benefit for heart failure, their approved indications and the design of their outcome trials differ. This compound's benefit is consistent with the class effect [5] [6].

SGLT2 Inhibitor Key Heart Failure Trial(s) Effect on HHF (HR, 95% CI) FDA-Approved HF Indications (as of mid-2025)
This compound VERTIS CV 0.70 (0.54–0.90) [1] Indicated for glycemic control; HHF risk reduction is a documented effect from its outcomes trial, though not a formal FDA-approved indication for heart failure [5].
Empagliflozin EMPA-REG OUTCOME, EMPEROR-Reduced, EMPEROR-Preserved ~0.65 (various trials) To reduce the risk of CV death and HHF in adults with heart failure (HFrEF and HFpEF) [5].
Dapagliflozin DECLARE-TIMI 58, DAPA-HF, DELIVER ~0.73 (DECLARE-TIMI 58) To reduce the risk of CV death, HHF, and urgent HF visits in adults with HFrEF and HFpEF [5].
Canagliflozin CANVAS Program, CREDENCE ~0.67 (CANVAS Program) To reduce the risk of HHF in adults with T2D and diabetic nephropathy [5].

References

ertugliflozin renal outcomes composite endpoint analysis

Author: Smolecule Technical Support Team. Date: February 2026

Renal Outcomes of SGLT2 Inhibitors in T2DM and CKD

The following table synthesizes data from a systematic review and network meta-analysis of 20 randomized controlled trials, comparing the efficacy of SGLT2 inhibitors on a composite renal outcome. The data is presented as Odds Ratios (OR) with 95% Confidence Intervals (CI), where an OR of less than 1.0 indicates a beneficial effect [1].

Intervention Composite Renal Outcome (OR, 95% CI) Certainty of Evidence
Dapagliflozin 10 mg 0.55 (0.42–0.72) High
Canagliflozin 0.61 (0.52–0.72) High
Empagliflozin 0.62 (0.48–0.80) High
Sotagliflozin 400 mg 0.66 (0.45–0.97) High
Ertugliflozin 0.81 (0.63–1.05) High (for placebo comparison)
  • SGLT2 inhibitors as a class provide the most consistent renal protection [1].
  • Dapagliflozin showed the greatest efficacy on the composite renal outcome [1].
  • DPP-4 inhibitors (not shown in table) conferred no renal benefit in this analysis [1].

This compound-Specific Renal Outcome Data

Analyses from the VERTIS CV trial, the primary cardiovascular outcomes trial for this compound, provide more detail on its renal effects [2] [3].

  • Primary Kidney Composite Outcome: The trial did not achieve superiority for the pre-specified kidney composite of doubling of serum creatinine, renal replacement therapy, or renal death [2].
  • Exploratory Kidney Composite Outcome: this compound showed a 34% reduction in risk for an exploratory composite outcome (sustained ≥40% reduction in eGFR, dialysis/transplantation, or renal death) [2].
  • Effect on Albuminuria: this compound treatment resulted in a significant reduction in the risk for albuminuria progression across all subgroups of patients, including those with and without pre-existing albuminuria [3].
  • eGFR Slope: Consistent with other SGLT2 inhibitors, this compound was associated with a slower rate of long-term eGFR decline compared to placebo [3].
  • Impact of Concomitant Medications: A prespecified analysis found that the benefit of this compound on reducing hospitalization for heart failure was greater in patients using diuretics at baseline. However, there was no modification of its treatment effect on kidney outcomes based on the use of RAAS inhibitors, diuretics, or mineralocorticoid receptor antagonists [2].

Key Trial Methodologies

To evaluate the quality of the data, here are the core designs of the cited studies:

  • Network Meta-Analysis [1]

    • Data Sources: PubMed, Embase, Cochrane CENTRAL, and ClinicalTrials.gov were searched through July 2025.
    • Eligibility: Randomized Controlled Trials (RCTs) with ≥24 weeks follow-up in patients with Type 2 Diabetes and Chronic Kidney Disease.
    • Outcomes: Composite renal outcome, eGFR, and Urinary Albumin-to-Creatinine Ratio (UACR).
    • Analysis: A Bayesian network meta-analysis was performed, and the evidence was graded using the GRADE approach.
  • VERTIS CV Trial [2] [3]

    • Design: Multicenter, randomized, double-blind, placebo-controlled, event-driven trial.
    • Participants: 8,246 patients with Type 2 Diabetes and established atherosclerotic cardiovascular disease.
    • Intervention: this compound (5 mg or 15 mg) or placebo once daily, added to standard care.
    • Follow-up: Mean of 3.5 years.
    • Renal Outcomes: Included the pre-specified composite (doubling of serum creatinine, etc.) and an exploratory composite (sustained ≥40% eGFR reduction, etc.).

Experimental Workflow for Renal Outcome Analysis

The diagram below illustrates the general workflow for analyzing renal outcomes in a clinical trial like VERTIS CV, which can serve as a reference for your own research design.

P1 Patient Population (T2DM & CKD) P2 Randomization P1->P2 P3 Intervention Group (SGLT2 Inhibitor) P2->P3 P4 Control Group (Placebo) P2->P4 P5 Follow-up & Monitoring P3->P5 P4->P5 P6 Renal Endpoint Analysis P5->P6 P7 Outcome: Composite Renal Events P6->P7

Figure 1. Renal Outcome Analysis Workflow

Summary of Evidence

To conclude, the experimental data shows a clear hierarchy of efficacy among SGLT2 inhibitors for the specific endpoint of composite renal outcomes, with This compound's effect being more modest in this particular analysis [1]. However, this compound does demonstrate significant benefits on other important renal parameters, such as slowing eGFR decline and reducing albuminuria progression [3].

References

ertugliflozin vs sitagliptin glycemic control comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

The tables below summarize the core characteristics and glycemic efficacy data for Ertugliflozin and Sitagliptin.

Table 1: Fundamental Drug Characteristics

Feature This compound (SGLT2 Inhibitor) Sitagliptin (DPP-4 Inhibitor)
Drug Class Sodium-Glucose Cotransporter 2 Inhibitor [1] Dipeptidyl Peptidase-4 Inhibitor [2] [3]
Primary Mechanism Inhibits glucose reabsorption in the kidney's proximal tubule, promoting urinary glucose excretion (glucosuria) [1]. Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones (GLP-1 and GIP), which stimulates glucose-dependent insulin secretion and suppresses glucagon release [4] [3].
Pathway Insulin-independent [1] Insulin-dependent [4]

Table 2: Glycemic Efficacy and Key Parameters from Clinical Studies

Parameter This compound (Data from Combination Studies) Sitagliptin (Data from Monotherapy & Combination Studies)
HbA1c Reduction -1.6% to -1.7% (in combination with Sitagliptin) [5] -0.4% to -1.7% (as monotherapy or in combination) [6] [5]
Fasting Plasma Glucose Significant reduction (in combination) [5] Significant reduction [6]
Postprandial Glucose Significant reduction (in combination) [5] Significant reduction [6] [4]
Effect on Body Weight Promotes weight loss [1] [5] Weight-neutral [6]
Effect on Blood Pressure Reduces systolic blood pressure [1] [5] Not a primary effect

The following diagram illustrates the complementary mechanisms of action of these two drugs within the body.

G FoodIntake Food Intake IncretinRelease Incretin Hormone Release (GLP-1, GIP) FoodIntake->IncretinRelease DPP4 DPP-4 Enzyme IncretinRelease->DPP4 Degrades ActiveIncretin Active Incretins ↑ DPP4->ActiveIncretin Without inhibition InsulinSecretion ↑ Glucose-dependent Insulin Secretion ActiveIncretin->InsulinSecretion GlucagonSuppression ↓ Glucagon Secretion ActiveIncretin->GlucagonSuppression BloodGlucose Blood Glucose Levels ↓ InsulinSecretion->BloodGlucose GlucagonSuppression->BloodGlucose Kidney Kidney SGLT2 SGLT2 Transporter Kidney->SGLT2 GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption UrinaryGlucoseExcretion Urinary Glucose Excretion ↑ SGLT2->UrinaryGlucoseExcretion Without inhibition UrinaryGlucoseExcretion->BloodGlucose Sitagliptin Sitagliptin (DPP-4i) Sitagliptin->DPP4 Inhibits Sitagliptin->ActiveIncretin With inhibition This compound This compound (SGLT2i) This compound->SGLT2 Inhibits This compound->UrinaryGlucoseExcretion With inhibition

Detailed Experimental Data and Protocols

For research and development professionals, the methodology behind the cited data is crucial. Here are the details of key clinical trials.

Table 3: Overview of Key Clinical Trials Cited

Trial / Study Name Design & Participants Intervention & Duration Key Efficacy Endpoints & Assessment Methods

| VERTIS SITA [5] | Design: Randomized, double-blind, placebo-controlled, multicenter. Participants: 291 patients with T2DM inadequately controlled on diet and exercise (Baseline HbA1c 8.0–10.5%). | Groups:

  • This compound 5 mg + Sitagliptin 100 mg
  • This compound 15 mg + Sitagliptin 100 mg
  • Placebo Duration: 26 weeks | Primary: Change from baseline in HbA1c. Secondary: FPG, 2-h PPG (via Mixed Meal Tolerance Test), body weight, systolic BP. | | Sitagliptin Monotherapy Study [6] | Design: Prospective, observational. Participants: 35 patients with newly diagnosed T2DM. | Intervention: Sitagliptin 100 mg/day. Duration: 3 months. | Assessments: HbA1c, FPG, body mass index (BMI), waist circumference. Serum NEP levels were also measured via ELISA. |

Beyond Glycemia: Additional Clinical Considerations

When evaluating these drugs, researchers should consider their broader clinical profiles:

  • Cardiovascular and Renal Effects: SGLT2 inhibitors like this compound have demonstrated significant cardioprotective and renoprotective benefits, reducing hospitalizations for heart failure and slowing the progression of chronic kidney disease, which extends their utility beyond glycemic control [1] [7]. Sitagliptin has a neutral cardiovascular safety profile [8].
  • Combination Therapy Rationale: The combination of this compound and Sitagliptin is supported by bioequivalence studies for fixed-dose combinations [9] and clinical trials showing superior glycemic efficacy compared to either agent alone. This combination leverages complementary mechanisms to target multiple pathophysiological defects in T2DM [5] [8].
  • This compound offers an insulin-independent pathway to glycemic control with the added benefits of weight loss, blood pressure reduction, and proven cardiorenal protection.
  • Sitagliptin provides an insulin-dependent approach through the incretin system, is weight-neutral, and has a well-established safety profile.
  • The most robust clinical data supports their use in combination, resulting in additive HbA1c reductions and complementary metabolic benefits.

References

Comparison of Ertugliflozin PK in Asian vs. Non-Asian Subjects

Author: Smolecule Technical Support Team. Date: February 2026

Study Population Apparent Clearance (CL/F) Apparent Central Volume of Distribution (Vc/F) Key Findings and Clinical Relevance
East/Southeast Asian vs. Non-Asian [1] 17% increase in E/SE Asians 148% increase in E/SE Asians Differences were not clinically relevant. Individual clearance values were similar when accounting for body weight [1].
Asian (Mainland China) vs. Non-Asian [1] Similar 44% increase Increases in volume would lower maximum concentration but do not impact overall exposure (AUC). No clinically relevant impact on PK [1].
Healthy Chinese Subjects (Single & Multiple Dose) [2] - - PK was dose-proportional. Comparison with historical non-Asian data showed no clinically meaningful racial differences. No dose modification required based on race or body weight [2].

Detailed Experimental Protocols

The data in the table above is derived from the following key study methodologies:

  • Population Pharmacokinetic Analyses [1]:

    • Data Source: Pooled data from up to 17 Phase 1 to 3 clinical trials.
    • Model: A 2-compartment model with first-order absorption and elimination was used to analyze 13,692 to 16,018 pharmacokinetic observations from over 2,000 subjects.
    • Analysis: The model evaluated the influence of ethnic covariates (East/Southeast Asian, mainland Chinese) on key pharmacokinetic parameters like apparent clearance (CL/F) and apparent central volume of distribution (Vc/F).
  • Clinical Study in Healthy Chinese Subjects [2]:

    • Design: An open-label, parallel-cohort study where healthy Chinese adults received single (5 mg, 15 mg, fasted) and multiple once-daily doses (5 mg, 15 mg, fed) of ertugliflozin.
    • Assessments: Intensive blood sampling was performed to determine plasma concentrations of this compound over time. Pharmacokinetic parameters were calculated using non-compartmental analysis.
    • Comparison: The resulting PK parameters were compared with historical data from non-Asian subjects to assess ethnic sensitivity.

This compound Metabolism and Pathways

The consistent pharmacokinetics across ethnicities can be understood by examining its metabolism. The diagram below illustrates the primary metabolic pathways of this compound.

G Absorption Oral Administration ~100% Bioavailable Circulation Circulation (93.6% Protein Bound) Absorption->Circulation Tmax: ~1-2 hours Metabolism Metabolism Circulation->Metabolism Feces Excretion in Feces (40.9% of dose) ~33.8% as unchanged drug Circulation->Feces Minimal Urine Excretion in Urine (50.2% of dose) ~48.7% as metabolites Circulation->Urine <2% as unchanged drug UGTs UGT1A9, UGT2B7 (Primary) Metabolism->UGTs 86% of clearance CYPs CYP3A4, 2C8 (Minor) Metabolism->CYPs 12% of clearance M5c Major Metabolite: M5c Glucuronide M5c->Urine Other Other Metabolites (M5a, M1, M2, M3) Other->Feces UGTs->M5c CYPs->Other

The diagram shows that this compound is primarily cleared via glucuronidation by the UGT enzymes (mainly UGT1A9 and UGT2B7), with a minor contribution from oxidative metabolism by CYP enzymes [3] [4] [5]. This metabolic profile, particularly the minimal role of renal excretion of the parent drug, contributes to the low potential for clinically significant ethnic pharmacokinetic differences [1] [2].

References

ertugliflozin amputation risk assessment clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Amputation Events in Ertugliflozin Clinical Trials

The table below summarizes the incidence of lower limb amputation reported across key this compound trials.

Trial / Analysis Patient Population This compound 5 mg This compound 15 mg Placebo / Control Notes & Statistical Significance
Pooled Phase 3 Studies [1] T2DM patients (Pooled from 7 studies) 0.2% 0.5% 0.1% (non-ertugliflozin group) An association with this compound was considered "uncertain."
VERTIS CV (2020) [2] [3] T2DM with established CVD (n=~8,246) 2.1% 2.0% 1.6% The result was not statistically significant (p>0.05).
Meta-Analysis of RCTs (2021) [4] Mixed (15 trials, n=63,716) Pooled Analysis No significant difference in amputation events for SGLT2 inhibitors as a class.

Detailed Experimental Data and Protocols

To assess amputation risk accurately, the clinical trials employed rigorous methodologies:

  • Study Designs: The primary data comes from large-scale, randomized, double-blind, placebo-controlled trials, which is the gold standard for evaluating drug safety [1] [5] [2]. The most definitive data comes from the VERTIS CV cardiovascular outcomes trial, which was specifically designed to satisfy FDA regulatory requirements for cardiovascular safety [2] [3].
  • Safety Analysis Pools: Safety was evaluated in two pre-specified analysis pools [1]:
    • Placebo Pool: Used for direct comparison, comprised of 26-week data from three similarly designed studies (n=1,544).
    • Broad Pool: Used to assess lower frequency events, comprised of all seven Phase 3 studies, including patients with moderate renal impairment, with treatment durations up to 104 weeks (n=4,849).
  • Event Adjudication: To ensure consistency, certain events, including amputations, were reviewed and confirmed by blinded, external clinical adjudication committees [1]. This process helps eliminate bias in classifying and reporting serious adverse events.
  • Statistical Analysis: Safety analyses were conducted on the "All Subjects As Treated" population, which includes all randomized patients who received at least one dose of the study medication [1]. For amputation, data from the "all post-randomization follow-up" period was used to provide the most thorough assessment of this infrequent event [1].

Interpretation and Comparative Risk

When interpreting this data, it's crucial to consider the broader context:

  • Class-Wide Perspective: The amputation signal was first clearly identified with canagliflozin in the CANVAS program [6] [7]. However, subsequent meta-analyses of randomized controlled trials have concluded that this risk does not appear to be a class-wide effect for all SGLT2 inhibitors [4] [7]. The data for this compound is consistent with this finding.
  • Mechanism and Patient Profile: The biological mechanism for amputation with SGLT2 inhibitors is not fully understood but may be related to volume depletion and potential tissue hypoperfusion in susceptible individuals [7]. It is important to note that patients with type 2 diabetes, particularly those with established cardiovascular disease (like the participants in VERTIS CV), already have a significantly elevated baseline risk for amputations due to complications like peripheral arterial disease [3].

The following diagram illustrates the typical workflow for assessing this risk in a clinical trial setting, from patient enrollment to final analysis.

Start Patient Population: T2DM with established CVD A Randomization Start->A B Blinded Treatment: This compound 5 mg/15 mg A->B C Blinded Treatment: Placebo A->C D Follow-up & Monitoring (Up to 104 weeks) B->D C->D E Event Adjudication (Blinded Committee Review) D->E F Statistical Analysis (All Subjects As Treated) E->F End Outcome: No statistically significant increase in amputation risk F->End

Overall Conclusion for Professionals

For researchers and drug development professionals, the evidence indicates that while a numerical imbalance in amputation rates was observed in some trials, no statistically significant or clinically confirmed signal has been established for this compound. This profile differentiates it from canagliflozin and suggests that amputation risk is not a class-wide effect of SGLT2 inhibitors.

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

436.1288808 g/mol

Monoisotopic Mass

436.1288808 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

6C282481IP

Drug Indication

Ertugliflozin is indicated as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus (T2DM). It is also available in combination with either [metformin] or [sitagliptin]. Ertugliflozin is not recommended for use to improve glycemic control in patients with type 1 diabetes mellitus.
Steglatro is indicated in adults aged 18 years and older with type 2 diabetes mellitus as an adjunct to diet and exercise to improve glycaemic control: as monotherapy in patients for whom the use of metformin is considered inappropriate due to intolerance or contraindications. in addition to other medicinal products for the treatment of diabetes.
Treatment of type II diabetes mellitus

Mechanism of Action

Kidneys play an integral role in glucose homeostasis. After being filtered into urine within the nephron, most of the plasma glucose is reabsorbed through two types of sodium-dependent glucose cotransporters (SGLTs), SGLT1 and SGLT2, expressed in proximal renal tubules. More specifically, SGLT2 is responsible for 80–90% of renal glucose reabsorption while SGLT1 is responsible for the remaining 10-20%. Under physiological conditions, less than one percent of glucose is excreted in urine. In the case of hyperglycemia, SGLTs become saturated and the renal threshold for urinary glucose excretion is increased. Kidneys respond to an elevated threshold for glycosuria by elevating glucose reabsorption and increasing maximum glucose reabsorptive capacity. Ertugliflozin is an inhibitor of SGLT2 that reduces renal reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion.

Absorption Distribution and Excretion

After administering single doses of 5 mg and 15 mg ertugliflozin under fasted conditions, the median Tmax was one hour. Plasma Cmax and AUC of ertugliflozin increase dose-proportionally. Following administration of a 15 mg dose, the Cmax was 268 ng/mL and the AUC was 1193 ng h/mL. The absolute oral bioavailability of ertugliflozin following administration of a 15 mg dose was approximately 100%, though it is reported to range from 70% to 90%. Administration of ertugliflozin with a high-fat and high-calorie meal decreases ertugliflozin Cmax by 29%. It prolongs Tmax by one hour but does not alter AUC compared to the fasted state. The observed effect of food on ertugliflozin pharmacokinetics is not considered clinically relevant, and ertugliflozin may be administered with or without food.
Following administration of an oral [14C]-ertugliflozin solution to healthy subjects, approximately 40.9% and 50.2% of the drug-related radioactivity was eliminated in feces and urine, respectively. Only 1.5% of the administered dose was excreted as unchanged ertugliflozin in urine and 33.8% as unchanged ertugliflozin in feces, which is likely due to biliary excretion of glucuronide metabolites and subsequent hydrolysis to form the parent compound.
The volume of distribution following oral administration was 215.3 L. The mean steady-state volume of distribution of ertugliflozin following an intravenous dose is 85.5 L.
The apparent total plasma clearance rate after a single dose administration of 15 mg ertugliflozin is 178.7 mL/min. The mean systemic plasma clearance following an intravenous 100 µg dose was 11.2 L/hr.

Metabolism Metabolites

Ertugliflozin mainly undergoes O-glucuronidation mediated by UGT1A9 and UGT2B7 to form two pharmacologically inactive glucuronides. About 12% of the drug undergoes CYP-mediated oxidative metabolism. Several metabolites have been found in plasma, feces, and urine. In plasma, the unchanged form of ertugliflozin was found to be the major component of the administered dose.

Wikipedia

Ertugliflozin
R-16661

FDA Medication Guides

Steglatro
Ertugliflozin
TABLET;ORAL
MERCK SHARP DOHME
09/12/2023

Biological Half Life

The terminal elimination half-life of ertugliflozin ranges from 11 to 17 hours. The mean elimination half-life in T2DM patients with normal renal function was estimated to be 16.6 hours based on the population pharmacokinetic analysis.

Use Classification

Human drugs -> Drugs used in diabetes, Sodium-glucose co-transporter 2 (SGLT2) inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Drug Metab Dispos. 2013 Feb;41(2):445-56. doi: 10.1124/dmd.112.049551. Epub 2012
Nov 20.

Pharmacokinetics, metabolism, and excretion of the antidiabetic agent
ertugliflozin (PF-04971729) in healthy male subjects.

Miao Z(1), Nucci G, Amin N, Sharma R, Mascitti V, Tugnait M, Vaz AD, Callegari E,
Kalgutkar AS.

Author information:
(1)Pharmacokinetics, Dynamics and Metabolism, New Chemical Entities, Groton, CT,
USA.

The disposition of ertugliflozin (PF-04971729), an orally active selective
inhibitor of the sodium-dependent glucose cotransporter 2, was studied after a
single 25-mg oral dose of [(14)C]-ertugliflozin to healthy human subjects. Mass
balance was achieved with approximately 91% of the administered dose recovered in
urine and feces. The total administered radioactivity excreted in feces and urine
was 40.9% and 50.2%, respectively. The absorption of ertugliflozin in humans was
rapid with a T(max) at ~1.0 hour. Of the total radioactivity excreted in feces
and urine, unchanged ertugliflozin collectively accounted for ~35.3% of the dose,
suggestive of moderate metabolic elimination in humans. The principal
biotransformation pathway involved glucuronidation of the glycoside hydroxyl
groups to yield three regioisomeric metabolites, M4a, M4b, and M4c (~39.3% of the
dose in urine), of which M4c was the major regioisomer (~31.7% of the dose). The
structure of M4a and M4c were confirmed to be ertugliflozin -4-O-β- and
-3-O-β-glucuronide, respectively, via comparison of the HPLC retention time and
mass spectra with authentic standards. A minor metabolic fate involved oxidation
by cytochrome P450 to yield monohydroxylated metabolites M1 and M3 and des-ethyl
ertugliflozin (M2), which accounted for ~5.2% of the dose in excreta. In plasma,
unchanged ertugliflozin and the corresponding 4-O-β- (M4a) and 3-O-β- (M4c)
glucuronides were the principal components, which accounted for 49.9, 12.2, and
24.1% of the circulating radioactivity. Overall, these data suggest that
ertugliflozin is well absorbed in humans, and eliminated largely via
glucuronidation.



2. Drug Metab Dispos. 2011 Sep;39(9):1609-19. doi: 10.1124/dmd.111.040675. Epub 2011
Jun 20.

Preclinical species and human disposition of PF-04971729, a selective inhibitor
of the sodium-dependent glucose cotransporter 2 and clinical candidate for the
treatment of type 2 diabetes mellitus.

Kalgutkar AS(1), Tugnait M, Zhu T, Kimoto E, Miao Z, Mascitti V, Yang X, Tan B,
Walsky RL, Chupka J, Feng B, Robinson RP.

Author information:
(1)Pharmacokinetics, Dynamics, and Metabolism Department, Pfizer Global Research
and Development, Groton, CT 06340, USA. amit.kalgutkar@pfizer.com

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxab
icyclo[3.2.1]octane-2,3,4-triol (PF-04971729), a potent and selective inhibitor
of the sodium-dependent glucose cotransporter 2, is currently in phase 2 trials
for the treatment of diabetes mellitus. This article describes the preclinical
species and in vitro human disposition characteristics of PF-04971729 that were
used in experiments performed to support the first-in-human study. Plasma
clearance was low in rats (4.04 ml · min(-1) · kg(-1)) and dogs (1.64 ml ·
min(-1) · kg(-1)), resulting in half-lives of 4.10 and 7.63 h, respectively.
Moderate to good bioavailability in rats (69%) and dogs (94%) was observed after
oral dosing. The in vitro biotransformation profile of PF-04971729 in liver
microsomes and cryopreserved hepatocytes from rat, dog, and human was
qualitatively similar; prominent metabolic pathways included monohydroxylation,
O-deethylation, and glucuronidation. No human-specific metabolites of PF-04971729
were detected in in vitro studies. Reaction phenotyping studies using recombinant
enzymes indicated a role of CYP3A4/3A5, CYP2D6, and UGT1A9/2B7 in the metabolism
of PF-04971729. No competitive or time-dependent inhibition of the major human
cytochrome P450 enzymes was discerned with PF-04971729. Inhibitory effects
against the organic cation transporter 2-mediated uptake of [(14)C]metformin by
PF-04971729 also were very weak (IC(50) = ~900 μM). Single-species allometric
scaling of rat pharmacokinetics of PF-04971729 was used to predict human
clearance, distribution volume, and oral bioavailability. Human pharmacokinetic
predictions were consistent with the potential for a low daily dose.
First-in-human studies after oral administration indicated that the human
pharmacokinetics/dose predictions for PF-04971729 were in the range that is
likely to yield a favorable pharmacodynamic response.

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